molecular formula C10H11NO2 B595998 2-(5-Cyclopropylpyridin-3-yl)acetic acid CAS No. 1211531-87-1

2-(5-Cyclopropylpyridin-3-yl)acetic acid

Cat. No.: B595998
CAS No.: 1211531-87-1
M. Wt: 177.203
InChI Key: VAZBAOOBFHWCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Cyclopropylpyridin-3-yl)acetic acid is a valuable chemical building block in medicinal chemistry and agrochemical research. Its structure, featuring a pyridin-3-yl core substituted with a cyclopropyl group and an acetic acid side chain, is pivotal for designing novel bioactive molecules. In pharmaceutical development, this scaffold is instrumental in creating non-covalent inhibitors for cysteine proteases. Research into severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (3CLpro), for instance, has utilized analogous pyridin-3-yl acetic acid structures to develop inhibitors that act via a non-covalent mechanism of action, avoiding the potential off-target effects associated with covalent inhibitors . This makes it a crucial intermediate for synthesizing compounds with moderate molecular weight and good antiviral inhibitory activity for probing novel therapeutic pathways. Furthermore, the pyridine nucleus is a privileged structure in modern agrochemistry. The incorporation of specific substituents, like the cyclopropyl group on the pyridine ring, is a recognized strategy for enhancing the efficacy of active ingredients, overcoming pest resistance, and creating novel patentable structures with potentially unique modes of action . As such, this compound serves as a versatile precursor for synthesizing advanced chemical entities aimed at protecting crops and improving agricultural productivity. This compound is intended for use in research and development laboratories to advance studies in these critical fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-cyclopropylpyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZBAOOBFHWCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744577
Record name (5-Cyclopropylpyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211531-87-1
Record name (5-Cyclopropylpyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 5 Cyclopropylpyridin 3 Yl Acetic Acid and Analogues

Retrosynthetic Analysis of 2-(5-Cyclopropylpyridin-3-yl)acetic acid

A retrosynthetic analysis of this compound reveals several key disconnections that provide pathways for its synthesis. The primary strategic considerations involve the formation of the acetic acid side chain and the construction or functionalization of the 3,5-disubstituted pyridine (B92270) ring.

Disconnection Strategies for the Acetic Acid Side Chain

The most straightforward disconnection involves the carbon-carbon bond between the pyridine ring and the acetic acid methylene (B1212753) group. This leads to a pyridin-3-yl synthon and a two-carbon electrophile or nucleophile. A common precursor to the acetic acid is the corresponding acetonitrile (B52724) derivative, 2-(5-cyclopropylpyridin-3-yl)acetonitrile. The nitrile group can be introduced via nucleophilic substitution on a halomethylpyridine or by other methods, and subsequently hydrolyzed to the carboxylic acid. nih.gov

Another approach involves the direct introduction of the acetic acid moiety or its ester equivalent. This can be achieved through cross-coupling reactions of a 3-halopyridine with a suitable acetate (B1210297) enolate equivalent or through the elaboration of a 3-formylpyridine via a Wittig-type reaction followed by reduction and hydrolysis.

Approaches to the 5-Cyclopropylpyridine Core

The construction of the 5-cyclopropylpyridine core can be approached in two main ways: by building the pyridine ring with the cyclopropyl (B3062369) group already in place, or by introducing the cyclopropyl group onto a pre-formed pyridine ring.

The latter strategy is often more practical and typically involves a cross-coupling reaction. A key intermediate for this approach is a 5-halopyridine derivative, such as 5-bromopyridine-3-acetic acid or its ester. This intermediate can then undergo a Suzuki-Miyaura or Negishi cross-coupling reaction with a cyclopropylboronic acid derivative or cyclopropylzinc reagent, respectively, to form the desired C-C bond. mdpi.comwikipedia.orgorgsyn.orgnih.gov The synthesis of various 3,5-disubstituted pyridines has been reported, providing a basis for accessing the necessary precursors. nih.gov

Alternatively, the pyridine ring can be constructed through various cyclization reactions. For instance, a Hantzsch-type pyridine synthesis could be envisioned, employing a cyclopropyl-containing β-dicarbonyl compound. However, controlling the regioselectivity to obtain the desired 3,5-substitution pattern can be challenging.

Stereochemical Considerations in Synthesis

The target molecule, this compound, is achiral. It does not possess any stereocenters, and therefore, no specific stereochemical considerations are necessary during its synthesis.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be accomplished through various routes, leveraging both classical and modern synthetic methodologies.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridine rings. harvard.edu In the context of synthesizing the target molecule, a directing group at a position on the pyridine ring can facilitate deprotonation at an adjacent position, allowing for the introduction of a functional group. For example, a directing group at the 3-position could potentially direct metalation to the 2- or 4-position. However, for the synthesis of a 3,5-disubstituted pyridine, this strategy is less direct. It could be employed to introduce one of the substituents if a suitably substituted precursor is used. The metalation of pyridine itself is often complicated by the addition of the organometallic reagent to the ring. harvard.edu The use of specific bases and directing groups is crucial for achieving the desired regioselectivity. researchgate.netacademie-sciences.frresearchgate.net

Cross-Coupling Reactions for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for forming carbon-carbon bonds, and they are particularly well-suited for the functionalization of pyridine rings.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of biaryl compounds and for the introduction of alkyl and cycloalkyl groups onto aromatic and heteroaromatic rings. nih.govmdpi.com A plausible synthetic route to this compound via a Suzuki coupling would involve the reaction of a 5-halopyridine-3-acetic acid derivative with cyclopropylboronic acid or a cyclopropyltrifluoroborate (B8364958) salt in the presence of a palladium catalyst and a base. The synthesis of various pyridine derivatives using this methodology has been extensively reported. mdpi.comnih.govrsc.orgnih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Substituted Pyridines

EntryPyridine SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventProductYield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O2-Methyl-5-phenylpyridin-3-amine85 mdpi.com
2N-(5-Bromo-2-methylpyridin-3-yl)acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂ON-(2-Methyl-5-(4-methoxyphenyl)pyridin-3-yl)acetamide78 mdpi.com
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole95 nih.gov
45-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamidePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide72 mdpi.com

Negishi Coupling:

The Negishi coupling reaction provides an alternative powerful method for C-C bond formation, utilizing organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and can be used to couple alkyl, alkenyl, aryl, and cycloalkyl groups. The synthesis of this compound could be achieved by reacting a 5-halopyridine-3-acetic acid derivative with a cyclopropylzinc reagent, catalyzed by a palladium or nickel complex. orgsyn.orgnih.govyoutube.com

A common strategy would involve the preparation of a 3,5-dihalopyridine, followed by selective functionalization. For instance, one halogen could be converted into the acetic acid side chain (or a precursor like acetonitrile), and the other halogen could then participate in a Negishi coupling with cyclopropylzinc chloride.

Table 2: Illustrative Negishi Coupling Reactions for Heterocycle Synthesis

EntryHalide SubstrateOrganozinc ReagentCatalyst/LigandProductYield (%)Reference
12-BromopyridinePyridylzinc halidePd(PPh₃)₄2,2'-BipyridineHigh orgsyn.org
2o-Iodotolueneo-Tolylzinc chloridePd(PPh₃)₄2,2'-DimethylbiphenylGood wikipedia.org
3β,γ-Unsaturated esterDienzinc reagentPd(dba)₂/TFPCoupled diene ester78 wikipedia.org
42-Bromo-1,10-phenanthroline2-(1,3-Dioxan-2-yl)phenylzinc iodidePd(dba)₂/P(o-tol)₃Substituted phenanthroline80 nih.gov

The synthesis of the required precursors, such as 5-bromopyridine-3-acetic acid or 2-(5-bromopyridin-3-yl)acetonitrile, can be accomplished from commercially available starting materials like 3,5-dibromopyridine. clockss.org The nitrile can be introduced via a nucleophilic substitution reaction with cyanide on a 3-(halomethyl)-5-bromopyridine, which in turn can be prepared from the corresponding hydroxymethyl or carboxyl derivative. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the final acetic acid product. nih.gov

Cyclopropyl Group Introduction Methodologies

The introduction of a cyclopropyl group onto a pyridine ring is a key step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most prevalent and effective methods for this transformation.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a halopyridine with a cyclopropylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. For the synthesis of a 5-cyclopropylpyridine derivative, a 3,5-dihalopyridine can be selectively coupled with cyclopropylboronic acid. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. For instance, the use of potassium cyclopropyltrifluoroborate has been shown to be effective in the Suzuki-Miyaura cross-coupling with aryl chlorides, which are often less reactive than bromides or iodides. nih.gov

Negishi Coupling: An alternative approach is the Negishi coupling, which utilizes an organozinc reagent, such as cyclopropylzinc bromide, in reaction with a halopyridine. researchgate.netorgsyn.orgorgsyn.org This method can be particularly advantageous due to the stability and efficient one-step synthesis of cyclopropylzinc bromide, making it suitable for larger-scale applications. researchgate.net The reaction is typically catalyzed by a palladium or nickel complex. researchgate.netrsc.orgresearchgate.net The choice of catalyst and ligand system can significantly influence the reaction's efficiency and substrate scope.

The following table summarizes representative conditions for the introduction of a cyclopropyl group onto an aromatic ring using these methods, which can be adapted for the synthesis of 5-cyclopropyl-3-halopyridine.

Coupling MethodHalide SubstrateCyclopropyl ReagentCatalystLigandBaseSolventTemp (°C)Yield (%)Ref.
Suzuki-MiyauraAryl BromideCyclopropylboronic AcidPd(OAc)₂PCy₃K₃PO₄Toluene (B28343)/H₂O10085-95 audreyli.com
Suzuki-MiyauraAryl ChlorideK-cyclopropyltrifluoroboratePd(OAc)₂n-BuPAd₂Cs₂CO₃Toluene/H₂O10070-90 nih.gov
NegishiAryl HalideCyclopropylzinc BromidePd(PPh₃)₄--THFRTHigh researchgate.net
Negishi6-ChloropurineCyclopropylzinc HalideNiCl₂(dme)--THFRT80-95 rsc.org

Carbonylation and Carboxylation Approaches for Acetic Acid Formation

Once the 5-cyclopropylpyridine core is established, the next critical step is the introduction of the acetic acid moiety at the 3-position. Several strategies can be employed for this transformation.

Palladium-Catalyzed Carbonylation: A common method for introducing a carboxylic acid group is through the palladium-catalyzed carbonylation of a halo-pyridine, such as 3-bromo-5-cyclopropylpyridine. This reaction is typically carried out under a carbon monoxide (CO) atmosphere using a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The resulting ester or carboxylic acid can then be obtained. The use of aryl formates as a CO precursor in a continuous flow system has also been reported, offering a safer alternative to handling gaseous CO. researchgate.net

Carboxylation with CO₂: Direct carboxylation using carbon dioxide (CO₂) as the C1 source is an attractive and more environmentally benign approach. This can be achieved by reacting an organometallic intermediate, such as a pyridyl lithium or Grignard reagent, with CO₂. researchgate.netdurham.ac.uk The generation of the organometallic species needs to be carefully controlled to avoid side reactions.

From a Methyl or Halomethyl Group: An alternative two-step approach involves the introduction of a methyl or halomethyl group at the 3-position, followed by its conversion to the acetic acid. For example, a 3-methyl-5-cyclopropylpyridine can be subjected to radical bromination to form 3-(bromomethyl)-5-cyclopropylpyridine, which can then be converted to the corresponding nitrile, (5-cyclopropylpyridin-3-yl)acetonitrile, via reaction with a cyanide salt. Subsequent hydrolysis of the nitrile furnishes the desired this compound.

The following table outlines potential conditions for these transformations.

MethodStarting MaterialReagentsCatalyst/ConditionsProductRef.
Carbonylation3-Bromo-5-cyclopropylpyridineCO, ROHPd(OAc)₂, dppf, BaseMethyl (5-cyclopropylpyridin-3-yl)acetate nih.gov
Carboxylation3-Lithio-5-cyclopropylpyridineCO₂Low Temperature5-Cyclopropylnicotinic Acid researchgate.net
Cyanation3-(Bromomethyl)-5-cyclopropylpyridineNaCNDMSO(5-Cyclopropylpyridin-3-yl)acetonitrile-
Hydrolysis(5-Cyclopropylpyridin-3-yl)acetonitrileH₂O, H⁺ or OH⁻HeatThis compound-

Optimization of Reaction Conditions and Yields for this compound Synthesis

Catalyst Screening and Ligand Effects

In palladium-catalyzed cross-coupling reactions for the introduction of the cyclopropyl group, the choice of catalyst and ligand is paramount. While Pd(PPh₃)₄ can be effective, modern catalysts often employ more electron-rich and bulky phosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) or SPhos, which can improve catalytic activity and stability. audreyli.comnih.gov For Negishi couplings, nickel-based catalysts can also be highly effective and may offer a more cost-effective alternative to palladium. rsc.orgresearchgate.net The catalyst loading is another important parameter to optimize, with lower loadings being desirable for both cost and environmental reasons.

Solvent Selection and Temperature Control

The choice of solvent can significantly impact reaction rates and selectivity. For Suzuki-Miyaura couplings, a mixture of an organic solvent like toluene or dioxane and an aqueous base solution is commonly used. audreyli.com In Negishi couplings, ethereal solvents such as THF are typical. researchgate.net Temperature control is also crucial. While some reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. researchgate.net

Reaction Pathway Diversion and By-product Mitigation

Side reactions can lower the yield of the desired product and complicate purification. In cross-coupling reactions, common by-products include homocoupled products from the starting materials. The formation of these by-products can often be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions. In the synthesis of pyridine derivatives, regioselectivity can also be an issue. For instance, in the functionalization of 3,5-dihalopyridines, selective reaction at one of the halogenated positions is required. This can often be achieved by exploiting the different reactivities of the halogens (I > Br > Cl) or by using specific catalysts and ligands. The use of N-oxides as directing groups can also be a strategy to achieve regioselective functionalization of pyridines. nih.gov

Flow Chemistry and Continuous Synthesis of this compound

The application of flow chemistry offers several advantages for the synthesis of fine chemicals like this compound, including improved safety, better heat and mass transfer, and the potential for easier scale-up. researchgate.netuc.ptorganic-chemistry.org

The individual steps in the synthesis of the target molecule are amenable to being translated into a continuous flow process. For instance, the palladium-catalyzed cross-coupling reactions for the introduction of the cyclopropyl group can be performed in packed-bed reactors containing a heterogeneous catalyst, which simplifies catalyst removal and recycling. acs.org

The following table illustrates the potential of flow chemistry for relevant transformations.

ReactionReactor TypeCatalyst/ReagentsConditionsAdvantagesRef.
Hydrogenation of PyridinesPacked-bedPd/C, Pt/C, or Rh/C30-80 bar H₂, 60-80°CHigh throughput, controlled conditions researchgate.net
Carbonylation of Aryl HalidesFlow ReactorAryl Formate (B1220265) (CO source), Pd catalystHigh Temp & PressureSafe handling of CO precursor researchgate.net
Carboxylation of GrignardsTube-in-tubeCO₂ gasRT, High PressureEfficient gas-liquid reaction durham.ac.uk
N-Oxidation of PyridinesPacked-bedTS-1, H₂O₂Continuous operationHigh efficiency and stability organic-chemistry.org

Advanced Structural Characterization of 2 5 Cyclopropylpyridin 3 Yl Acetic Acid

High-Resolution Spectroscopic Techniques for Elucidation

Spectroscopic methods are indispensable for probing the molecular structure in various states. High-resolution techniques offer unparalleled detail regarding the electronic environment, connectivity, and functional groups within the 2-(5-cyclopropylpyridin-3-yl)acetic acid molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Advanced NMR experiments, particularly two-dimensional (2D) techniques, are crucial for unambiguously assigning the complex spin systems present in this compound.

Two-dimensional NMR experiments resolve overlapping signals found in 1D spectra by spreading them across a second frequency dimension, revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would be expected to show correlations between the protons on the pyridine (B92270) ring, as well as between the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) group. A key correlation would also be observed between the methylene protons of the acetic acid side chain and the adjacent proton on the pyridine ring, if any coupling exists.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached (¹J coupling). wikipedia.orgsdsu.edu This is essential for assigning the carbon signals of the pyridine, cyclopropyl, and methylene groups. The spectrum would display cross-peaks corresponding to each C-H bond, for instance, linking the chemical shift of the pyridine ring protons to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by revealing long-range couplings between protons and carbons over two to four bonds (²J, ³J, ⁴J). wikipedia.orgyoutube.com This technique would unequivocally establish the connectivity between the major structural fragments. For example, correlations would be expected from the methylene protons of the acetic acid group to the carboxyl carbon and to carbons C3, C4, and C5 of the pyridine ring. Likewise, correlations from the cyclopropyl protons to carbons C4, C5, and C6 of the pyridine ring would confirm the substituent's position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. princeton.edu NOESY is crucial for determining the molecule's preferred conformation in solution. Expected through-space correlations might include those between the methylene protons of the acetic acid side chain and the protons at positions 2 and 4 on the pyridine ring, providing insight into the rotational orientation of the side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Pyridine C2~8.4~150H4 → C2, H6 → C2
Pyridine C3-~135H2 → C3, H4 → C3, H(CH₂) → C3
Pyridine C4~7.8~138H2 → C4, H6 → C4, H(CH₂) → C4
Pyridine C5-~133H4 → C5, H6 → C5, H(Cyclopropyl) → C5
Pyridine C6~8.3~147H2 → C6, H4 → C6, H(Cyclopropyl) → C6
Acetic Acid CH₂~3.7~38H(CH₂) → C3, C4, C(O)OH
Acetic Acid COOH~12.5~172H(CH₂) → C(O)OH
Cyclopropyl CH~1.9~15H(Cyclopropyl CH₂) → CH
Cyclopropyl CH₂~0.7, ~1.0~9H(Cyclopropyl CH) → CH₂

Dynamic NMR (DNMR) studies the effects of chemical exchange processes on the appearance of NMR spectra. slideshare.net For this compound, there are several rotational bonds that could exhibit restricted motion on the NMR timescale, particularly the C-C bond between the pyridine ring and the acetic acid side chain, and the C-C bond connecting the cyclopropyl group to the ring.

By acquiring NMR spectra at various temperatures, it is possible to study these conformational dynamics. At low temperatures, the rotation around a bond might be slow enough to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single, averaged peak. Analysis of the spectra at different temperatures can provide thermodynamic and kinetic data, such as the energy barrier (ΔG‡) for rotation. researchgate.net Such studies would reveal the conformational flexibility and the most stable spatial arrangements of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound (molecular formula C₁₀H₁₁NO₂), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, involve the fragmentation of the parent ion. nih.gov The analysis of these fragment ions provides valuable structural information by revealing the molecule's weakest bonds and stable substructures.

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) might include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of the carboxyl group as CO₂ and H₂.

Cleavage of the entire acetic acid side chain (loss of CH₂COOH).

Fragmentation of the cyclopropyl ring , typically through the loss of ethylene (B1197577) (C₂H₄).

Table 2: Predicted HRMS Fragments for this compound

Ion DescriptionProposed FormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₁₀H₁₂NO₂]⁺178.0863
[M+H - H₂O]⁺[C₁₀H₁₀NO]⁺160.0757
[M+H - COOH]⁺[C₉H₁₁N]⁺133.0886
[M+H - CH₂COOH]⁺[C₈H₉N]⁺119.0730

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra serve as a unique "fingerprint" and are used to identify the functional groups present.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. Key expected absorptions for this compound would include a broad O-H stretching band from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp and intense C=O (carbonyl) stretching band (around 1700 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (around 1500-1600 cm⁻¹), and C-H stretching vibrations for the aromatic, methylene, and cyclopropyl groups (around 2850-3100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of laser light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective in identifying the symmetric breathing modes of the pyridine and cyclopropyl rings, providing complementary information to the IR spectrum.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to achieve a more precise assignment of the observed vibrational bands. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
O-H stretchCarboxylic Acid2500-3300 (broad)IR
C-H stretch (aromatic)Pyridine Ring3000-3100IR, Raman
C-H stretch (aliphatic)CH₂, Cyclopropyl2850-3000IR, Raman
C=O stretchCarboxylic Acid~1700IR
C=C, C=N stretchPyridine Ring1500-1600IR, Raman
CH₂ bendMethylene~1450IR
Ring breathingPyridine, Cyclopropyl800-1200Raman

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography of this compound and its Co-crystals

While spectroscopic methods provide information about molecular structure in solution or bulk, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure at the atomic level. researchgate.net This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a definitive 3D model of the molecule.

For this compound, a key structural feature that would be elucidated is the intermolecular hydrogen bonding. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by strong hydrogen bonds between their carboxyl groups. X-ray crystallography would confirm the presence and geometry of this dimer. It would also reveal other intermolecular interactions, such as π-π stacking between pyridine rings, which dictate the crystal packing.

Furthermore, the formation of co-crystals —crystalline structures composed of two or more different molecules in the same lattice—could be explored. nih.gov Co-crystallization of this compound with other molecules (co-formers) could be used to modify its physicochemical properties, such as solubility or stability, without altering the covalent structure of the molecule itself. X-ray crystallography would be essential to confirm the formation of a true co-crystal and to understand the specific intermolecular interactions between the compound and the co-former.

this compound | CAS 1355223-49-7 | SC-216447 | Santa Cruz Biotechnology This compound is a reactant for the synthesis of inhibitors of human lactate (B86563) dehydrogenase. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4b_905-9eL-h05Fp0u5U76vY40H-s_y62w0R2wH8tYf2JqG7nC4_U0q_5Yx7K3d-9m9N89u66uQk7u045h03vY1qQ1oOqF-l5hM3m_w=

2-(5-Cyclopropylpyridin-3-yl)acetic acid | C10H11NO2 - PubChem 2-(5-Cyclopropylpyridin-3-yl)acetic acid is a solid; OtherSolid. ... 2-(5-Cyclopropylpyridin-3-yl)acetic acid. C10H11NO2. CID 16736209. Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. ... 2-(5-Cyclopropylpyridin-3-yl)acetic acid may be used as a reactant for the synthesis of inhibitors of human lactate dehydrogenase. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6QYd-u561_rX4_z37w0g9kL6L_n0mGv0j66i8380-n3_B7jB4_13V9P-132d_6718S-Q==

WO2012017006A1 - Substituted pyridines as lactate dehydrogenase inhibitors - Google Patents The present invention relates to novel substituted pyridines of formula (I), their preparation, their use as pharmaceuticals and pharmaceutical compositions containing them. The compounds of the present invention are inhibitors of lactate dehydrogenase (LDH) and may be useful in the treatment or prevention of a disease or condition in which inhibition of lactate dehydrogenase is beneficial. ... The following examples are given to provide guidance to the person skilled in the art when carrying out the invention. They are not intended to limit the invention in any way. ... Example 1: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-phenyl-thiadiazol-2-yl)-acetamide. ... Example 2: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 3: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-isoxazol-5-yl)-acetamide. ... Example 4: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-isoxazol-3-yl)-acetamide. ... Example 5: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-phenyl)-acetamide. ... Example 6: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-fluoro-phenyl)-acetamide. ... Example 7: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(m-tolyl)-acetamide. ... Example 8: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methoxy-phenyl)-acetamide. ... Example 9: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethoxy-phenyl)-acetamide. ... Example 10: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-cyano-phenyl)-acetamide. ... Example 11: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-nitro-phenyl)-acetamide. ... Example 12: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-acetyl-phenyl)-acetamide. ... Example 13: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-dimethylamino-phenyl)-acetamide. ... Example 14: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethyl-phenyl)-acetamide. ... Example 15: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-4-fluoro-phenyl)-acetamide. ... Example 16: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-3-methyl-phenyl)-acetamide. ... Example 17: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,4-difluoro-phenyl)-acetamide. ... Example 18: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-difluoro-phenyl)-acetamide. ... Example 19: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-dichloro-phenyl)-acetamide. ... Example 20: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-5-fluoro-phenyl)-acetamide. ... Example 21: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 22: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide. ... Example 23: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-cyano-pyridin-2-yl)-acetamide. ... Example 24: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-nitro-pyridin-2-yl)-acetamide. ... Example 25: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(6-chloro-pyridin-3-yl)-acetamide. ... Example 26: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 27: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-pyridin-4-yl)-acetamide. ... Example 28: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-pyridin-4-yl)-acetamide. ... Example 29: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-pyridin-4-yl)-acetamide. ... Example 30: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-pyridin-4-yl)-acetamide. ... Example 31: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 32: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-thiazol-2-yl)-acetamide. ... Example 33: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-thiazol-2-yl)-acetamide. ... Example 34: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-phenyl-thiazol-2-yl)-acetamide. ... Example 35: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-5-yl)-acetamide. ... Example 36: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-6-yl)-acetamide. ... Example 37: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-5-yl)-acetamide. ... Example 38: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 39: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzotriazol-5-yl)-acetamide. ... Example 40: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-3-yl-acetamide. ... Example 41: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-6-yl-acetamide. ... Example 42: 2-(5-Cyclopropyl-pyridin-3-yl)-N-isoquinolin-5-yl-acetamide. ... Example 43: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-5-yl)-acetamide. ... Example 44: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-6-yl)-acetamide. ... Example 45: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-5-yl)-acetamide. ... Example 46: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-6-yl)-acetamide. ... Example 47: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 48: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 49: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 50: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 51: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzoimidazol-5-yl)-acetamide. ... Example 52: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 53: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 54: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 55: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 56: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 57: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 58: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 59: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 60: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-5-yl)-acetamide. ... Example 61: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-6-yl)-acetamide. ... Example 62: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-5-yl)-acetamide. ... Example 63: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 64: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 65: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 66: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 67: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 68: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 69: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 70: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 71: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 72: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 73: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(cinnolin-6-yl)-acetamide. ... Example 74: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinoxalin-6-yl)-acetamide. ... Example 75: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinazolin-6-yl)-acetamide. ... Example 76: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-oxo-3,4-dihydro-phthalazin-6-yl)-acetamide. ... Example 77: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-4-yl)-acetamide. ... Example 78: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-3-yl)-acetamide. ... Example 79: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-2-yl)-acetamide. ... Example 80: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-5-yl)-acetamide. ... Example 81: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-4-yl)-acetamide. ... Example 82: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 83: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-4-yl)-acetamide. ... Example 84: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-3-yl)-acetamide. ... Example 85: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrazin-2-yl)-acetamide. ... Example 86: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-2-yl)-acetamide. ... Example 87: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-4-yl)-acetamide. ... Example 88: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-5-yl)-acetamide. ... Example 89: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isothiazol-5-yl)-acetamide. ... Example 90: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 91: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)-acetamide. ... Example 92: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-2H-pyrazol-3-yl)-acetamide. ... Example 93: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-4-yl)-acetamide. ... Example 94: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-3-yl)-acetamide. ... Example 95: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-5-yl)-acetamide. ... Example 96: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-4-yl)-acetamide. ... Example 97: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-3-yl)-acetamide. ... Example 98: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 99: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiadiazol-5-yl)-acetamide. ... Example 100: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2,4-oxadiazol-5-yl)-acetamide. ... Example 101: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(oxadiazol-2-yl)-acetamide. ... Example 102: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1,2,4-oxadiazol-5-yl)-acetamide. ... Example 103: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 104: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,4-triazol-3-yl)-acetamide. ... Example 105: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 106: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 107: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,4-triazol-3-yl)-acetamide. ... Example 108: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,3-triazol-4-yl)-acetamide. ... Example 109: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 110: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-tetrazol-5-yl)-acetamide. ... Example 111: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-tetrazol-5-yl)-acetamide. ... Example 112: 2-(5-Cyclopropyl-pyridin-3-yl)-N-phenyl-acetamide. ... Example 113: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-phenyl)-acetamide. ... Example 114: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-phenyl)-acetamide. ... Example 115: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(p-tolyl)-acetamide. ... Example 116: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methoxy-phenyl)-acetamide. ... Example 117: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide. ... Example 118: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-cyano-phenyl)-acetamide. ... Example 119: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-nitro-phenyl)-acetamide. ... Example 120: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-acetyl-phenyl)-acetamide. ... Example 121: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-dimethylamino-phenyl)-acetamide. ... Example 122: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-phenyl)-acetamide. ... Example 123: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-phenyl)-acetamide. ... Example 124: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-phenyl)-acetamide. ... Example 125: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(o-tolyl)-acetamide. ... Example 126: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methoxy-phenyl)-acetamide. ... Example 127: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethoxy-phenyl)-acetamide. ... Example 128: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-phenyl)-acetamide. ... Example 129: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-nitro-phenyl)-acetamide. ... Example 130: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-acetyl-phenyl)-acetamide. ... Example 131: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-dimethylamino-phenyl)-acetamide. ... Example 132: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-phenyl)-acetamide. ... Example 133: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,3-difluoro-phenyl)-acetamide. ... Example 134: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,4-difluoro-phenyl)-acetamide. ... Example 135: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,5-difluoro-phenyl)-acetamide. ... Example 136: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-difluoro-phenyl)-acetamide. ... Example 137: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-dichloro-phenyl)-acetamide. ... Example 138: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-6-fluoro-phenyl)-acetamide. ... Example 139: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide. ... Example 140: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide. ... Example 141: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide. ... Example 142: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 143: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 144: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 145: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 146: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 147: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 148: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 149: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 150: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 151: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 152: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 153: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 154: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 155: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 156: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 157: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 158: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 159: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 160: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 161: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 162: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 163: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 164: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 165: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 166: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 167: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 168: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 169: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 170: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 171: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 172: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 173: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 174: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 175: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-8D86sY90X8-f2x33_d5i-eGg_qX2xJ6w-5F3j-l6q6VjBq68J-o6i-5H-p66-86d-A==

WO2012017006A1 - Substituted pyridines as lactate dehydrogenase inhibitors - Google Patents The present invention relates to novel substituted pyridines of formula (I), their preparation, their use as pharmaceuticals and pharmaceutical compositions containing them. The compounds of the present invention are inhibitors of lactate dehydrogenase (LDH) and may be useful in the treatment or prevention of a disease or condition in which inhibition of lactate dehydrogenase is beneficial. ... The following examples are given to provide guidance to the person skilled in the art when carrying out the invention. They are not intended to limit the invention in any way. ... Example 1: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-phenyl-thiadiazol-2-yl)-acetamide. ... Example 2: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 3: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-isoxazol-5-yl)-acetamide. ... Example 4: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-isoxazol-3-yl)-acetamide. ... Example 5: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-phenyl)-acetamide. ... Example 6: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-fluoro-phenyl)-acetamide. ... Example 7: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(m-tolyl)-acetamide. ... Example 8: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methoxy-phenyl)-acetamide. ... Example 9: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethoxy-phenyl)-acetamide. ... Example 10: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-cyano-phenyl)-acetamide. ... Example 11: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-nitro-phenyl)-acetamide. ... Example 12: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-acetyl-phenyl)-acetamide. ... Example 13: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-dimethylamino-phenyl)-acetamide. ... Example 14: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethyl-phenyl)-acetamide. ... Example 15: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-4-fluoro-phenyl)-acetamide. ... Example 16: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-3-methyl-phenyl)-acetamide. ... Example 17: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,4-difluoro-phenyl)-acetamide. ... Example 18: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-difluoro-phenyl)-acetamide. ... Example 19: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-dichloro-phenyl)-acetamide. ... Example 20: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-5-fluoro-phenyl)-acetamide. ... Example 21: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 22: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide. ... Example 23: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-cyano-pyridin-2-yl)-acetamide. ... Example 24: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-nitro-pyridin-2-yl)-acetamide. ... Example 25: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(6-chloro-pyridin-3-yl)-acetamide. ... Example 26: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 27: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-pyridin-4-yl)-acetamide. ... Example 28: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-pyridin-4-yl)-acetamide. ... Example 29: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-pyridin-4-yl)-acetamide. ... Example 30: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-pyridin-4-yl)-acetamide. ... Example 31: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 32: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-thiazol-2-yl)-acetamide. ... Example 33: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-thiazol-2-yl)-acetamide. ... Example 34: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-phenyl-thiazol-2-yl)-acetamide. ... Example 35: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-5-yl)-acetamide. ... Example 36: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-6-yl)-acetamide. ... Example 37: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-5-yl)-acetamide. ... Example 38: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 39: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzotriazol-5-yl)-acetamide. ... Example 40: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-3-yl-acetamide. ... Example 41: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-6-yl-acetamide. ... Example 42: 2-(5-Cyclopropyl-pyridin-3-yl)-N-isoquinolin-5-yl-acetamide. ... Example 43: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-5-yl)-acetamide. ... Example 44: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-6-yl)-acetamide. ... Example 45: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-5-yl)-acetamide. ... Example 46: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-6-yl)-acetamide. ... Example 47: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 48: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 49: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 50: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 51: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzoimidazol-5-yl)-acetamide. ... Example 52: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 53: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 54: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 55: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 56: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 57: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 58: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 59: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 60: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-5-yl)-acetamide. ... Example 61: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-6-yl)-acetamide. ... Example 62: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-5-yl)-acetamide. ... Example 63: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 64: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 65: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 66: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 67: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 68: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 69: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 70: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 71: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 72: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 73: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(cinnolin-6-yl)-acetamide. ... Example 74: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinoxalin-6-yl)-acetamide. ... Example 75: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinazolin-6-yl)-acetamide. ... Example 76: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-oxo-3,4-dihydro-phthalazin-6-yl)-acetamide. ... Example 77: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-4-yl)-acetamide. ... Example 78: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-3-yl)-acetamide. ... Example 79: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-2-yl)-acetamide. ... Example 80: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-5-yl)-acetamide. ... Example 81: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-4-yl)-acetamide. ... Example 82: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 83: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-4-yl)-acetamide. ... Example 84: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-3-yl)-acetamide. ... Example 85: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrazin-2-yl)-acetamide. ... Example 86: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-2-yl)-acetamide. ... Example 87: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-4-yl)-acetamide. ... Example 88: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-5-yl)-acetamide. ... Example 89: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isothiazol-5-yl)-acetamide. ... Example 90: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 91: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)-acetamide. ... Example 92: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-2H-pyrazol-3-yl)-acetamide. ... Example 93: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-4-yl)-acetamide. ... Example 94: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-3-yl)-acetamide. ... Example 95: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-5-yl)-acetamide. ... Example 96: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-4-yl)-acetamide. ... Example 97: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-3-yl)-acetamide. ... Example 98: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 99: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiadiazol-5-yl)-acetamide. ... Example 100: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2,4-oxadiazol-5-yl)-acetamide. ... Example 101: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(oxadiazol-2-yl)-acetamide. ... Example 102: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1,2,4-oxadiazol-5-yl)-acetamide. ... Example 103: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 104: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,4-triazol-3-yl)-acetamide. ... Example 105: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 106: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 107: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,4-triazol-3-yl)-acetamide. ... Example 108: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,3-triazol-4-yl)-acetamide. ... Example 109: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 110: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-tetrazol-5-yl)-acetamide. ... Example 111: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-tetrazol-5-yl)-acetamide. ... Example 112: 2-(5-Cyclopropyl-pyridin-3-yl)-N-phenyl-acetamide. ... Example 113: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-phenyl)-acetamide. ... Example 114: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-phenyl)-acetamide. ... Example 115: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(p-tolyl)-acetamide. ... Example 116: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methoxy-phenyl)-acetamide. ... Example 117: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide. ... Example 118: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-cyano-phenyl)-acetamide. ... Example 119: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-nitro-phenyl)-acetamide. ... Example 120: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-acetyl-phenyl)-acetamide. ... Example 121: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-dimethylamino-phenyl)-acetamide. ... Example 122: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-phenyl)-acetamide. ... Example 123: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-phenyl)-acetamide. ... Example 124: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-phenyl)-acetamide. ... Example 125: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(o-tolyl)-acetamide. ... Example 126: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methoxy-phenyl)-acetamide. ... Example 127: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethoxy-phenyl)-acetamide. ... Example 128: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-phenyl)-acetamide. ... Example 129: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-nitro-phenyl)-acetamide. ... Example 130: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-acetyl-phenyl)-acetamide. ... Example 131: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-dimethylamino-phenyl)-acetamide. ... Example 132: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-phenyl)-acetamide. ... Example 133: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,3-difluoro-phenyl)-acetamide. ... Example 134: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,4-difluoro-phenyl)-acetamide. ... Example 135: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,5-difluoro-phenyl)-acetamide. ... Example 136: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-difluoro-phenyl)-acetamide. ... Example 137: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-dichloro-phenyl)-acetamide. ... Example 138: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-6-fluoro-phenyl)-acetamide. ... Example 139: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide. ... Example 140: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide. ... Example 141: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide. ... Example 142: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 143: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 144: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 145: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 146: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 147: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 148: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 149: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 150: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 151: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 152: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 153: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 154: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 155: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 156: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 157: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 158: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 159: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 160: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 161: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 162: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 163: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 164: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 165: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 166: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 167: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 168: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 169: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 170: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 171: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 172: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 173: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 174: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 175: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p68X8-f2x33_d5i-eGg_qX2xJ6w-5F3j-l6q6VjBq68J-o6i-5H-p66-86d-A==

2-(5-Cyclopropylpyridin-3-yl)acetic acid - Cayman Chemical 2-(5-Cyclopropylpyridin-3-yl)acetic acid is an analytical reference standard categorized as a pyridine. This product is intended for research and forensic applications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4l90X8-f2x33_d5i-eGg_qX2xJ6w-5F3j-l6q6VjBq68J-o6i-5H-p66-86d-A==

WO 2012/017006 A1, 2012, 02 Feb 2012 The present invention relates to novel substituted pyridines of formula (I), their preparation, their use as pharmaceuticals and pharmaceutical compositions containing them. The compounds of the present invention are inhibitors of lactate dehydrogenase (LDH) and may be useful in the treatment or prevention of a disease or condition in which inhibition of lactate dehydrogenase is beneficial. ... The following examples are given to provide guidance to the person skilled in the art when carrying out the invention. They are not intended to limit the invention in any way. ... Example 1: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-phenyl-thiadiazol-2-yl)-acetamide. ... Example 2: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 3: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-isoxazol-5-yl)-acetamide. ... Example 4: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-isoxazol-3-yl)-acetamide. ... Example 5: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-phenyl)-acetamide. ... Example 6: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-fluoro-phenyl)-acetamide. ... Example 7: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(m-tolyl)-acetamide. ... Example 8: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methoxy-phenyl)-acetamide. ... Example 9: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethoxy-phenyl)-acetamide. ... Example 10: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-cyano-phenyl)-acetamide. ... Example 11: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-nitro-phenyl)-acetamide. ... Example 12: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-acetyl-phenyl)-acetamide. ... Example 13: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-dimethylamino-phenyl)-acetamide. ... Example 14: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethyl-phenyl)-acetamide. ... Example 15: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-4-fluoro-phenyl)-acetamide. ... Example 16: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-3-methyl-phenyl)-acetamide. ... Example 17: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,4-difluoro-phenyl)-acetamide. ... Example 18: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-difluoro-phenyl)-acetamide. ... Example 19: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-dichloro-phenyl)-acetamide. ... Example 20: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-5-fluoro-phenyl)-acetamide. ... Example 21: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 22: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide. ... Example 23: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-cyano-pyridin-2-yl)-acetamide. ... Example 24: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-nitro-pyridin-2-yl)-acetamide. ... Example 25: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(6-chloro-pyridin-3-yl)-acetamide. ... Example 26: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 27: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-pyridin-4-yl)-acetamide. ... Example 28: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-pyridin-4-yl)-acetamide. ... Example 29: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-pyridin-4-yl)-acetamide. ... Example 30: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-pyridin-4-yl)-acetamide. ... Example 31: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 32: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-thiazol-2-yl)-acetamide. ... Example 33: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-thiazol-2-yl)-acetamide. ... Example 34: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-phenyl-thiazol-2-yl)-acetamide. ... Example 35: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-5-yl)-acetamide. ... Example 36: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-6-yl)-acetamide. ... Example 37: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-5-yl)-acetamide. ... Example 38: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 39: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzotriazol-5-yl)-acetamide. ... Example 40: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-3-yl-acetamide. ... Example 41: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-6-yl-acetamide. ... Example 42: 2-(5-Cyclopropyl-pyridin-3-yl)-N-isoquinolin-5-yl-acetamide. ... Example 43: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-5-yl)-acetamide. ... Example 44: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-6-yl)-acetamide. ... Example 45: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-5-yl)-acetamide. ... Example 46: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-6-yl)-acetamide. ... Example 47: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 48: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 49: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 50: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 51: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzoimidazol-5-yl)-acetamide. ... Example 52: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 53: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 54: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 55: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 56: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 57: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 58: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 59: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 60: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-5-yl)-acetamide. ... Example 61: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-6-yl)-acetamide. ... Example 62: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-5-yl)-acetamide. ... Example 63: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 64: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 65: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 66: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 67: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 68: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 69: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 70: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 71: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 72: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 73: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(cinnolin-6-yl)-acetamide. ... Example 74: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinoxalin-6-yl)-acetamide. ... Example 75: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinazolin-6-yl)-acetamide. ... Example 76: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-oxo-3,4-dihydro-phthalazin-6-yl)-acetamide. ... Example 77: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-4-yl)-acetamide. ... Example 78: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-3-yl)-acetamide. ... Example 79: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-2-yl)-acetamide. ... Example 80: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-5-yl)-acetamide. ... Example 81: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-4-yl)-acetamide. ... Example 82: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 83: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-4-yl)-acetamide. ... Example 84: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-3-yl)-acetamide. ... Example 85: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrazin-2-yl)-acetamide. ... Example 86: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-2-yl)-acetamide. ... Example 87: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-4-yl)-acetamide. ... Example 88: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-5-yl)-acetamide. ... Example 89: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isothiazol-5-yl)-acetamide. ... Example 90: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 91: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)-acetamide. ... Example 92: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-2H-pyrazol-3-yl)-acetamide. ... Example 93: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-4-yl)-acetamide. ... Example 94: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-3-yl)-acetamide. ... Example 95: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-5-yl)-acetamide. ... Example 96: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-4-yl)-acetamide. ... Example 97: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-3-yl)-acetamide. ... Example 98: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 99: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiadiazol-5-yl)-acetamide. ... Example 100: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2,4-oxadiazol-5-yl)-acetamide. ... Example 101: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(oxadiazol-2-yl)-acetamide. ... Example 102: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1,2,4-oxadiazol-5-yl)-acetamide. ... Example 103: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 104: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,4-triazol-3-yl)-acetamide. ... Example 105: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 106: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 107: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,4-triazol-3-yl)-acetamide. ... Example 108: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,3-triazol-4-yl)-acetamide. ... Example 109: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 110: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-tetrazol-5-yl)-acetamide. ... Example 111: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-tetrazol-5-yl)-acetamide. ... Example 112: 2-(5-Cyclopropyl-pyridin-3-yl)-N-phenyl-acetamide. ... Example 113: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-phenyl)-acetamide. ... Example 114: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-phenyl)-acetamide. ... Example 115: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(p-tolyl)-acetamide. ... Example 116: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methoxy-phenyl)-acetamide. ... Example 117: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide. ... Example 118: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-cyano-phenyl)-acetamide. ... Example 119: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-nitro-phenyl)-acetamide. ... Example 120: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-acetyl-phenyl)-acetamide. ... Example 121: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-dimethylamino-phenyl)-acetamide. ... Example 122: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-phenyl)-acetamide. ... Example 123: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-phenyl)-acetamide. ... Example 124: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-phenyl)-acetamide. ... Example 125: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(o-tolyl)-acetamide. ... Example 126: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methoxy-phenyl)-acetamide. ... Example 127: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethoxy-phenyl)-acetamide. ... Example 128: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-phenyl)-acetamide. ... Example 129: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-nitro-phenyl)-acetamide. ... Example 130: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-acetyl-phenyl)-acetamide. ... Example 131: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-dimethylamino-phenyl)-acetamide. ... Example 132: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-phenyl)-acetamide. ... Example 133: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,3-difluoro-phenyl)-acetamide. ... Example 134: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,4-difluoro-phenyl)-acetamide. ... Example 135: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,5-difluoro-phenyl)-acetamide. ... Example 136: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-difluoro-phenyl)-acetamide. ... Example 137: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-dichloro-phenyl)-acetamide. ... Example 138: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-6-fluoro-phenyl)-acetamide. ... Example 139: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide. ... Example 140: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide. ... Example 141: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide. ... Example 142: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 143: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 144: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 145: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 146: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 147: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 148: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 149: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 150: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 151: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 152: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 153: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 154: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 155: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 156: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 157: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 158: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 159: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 160: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 161: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 162: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 163: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 164: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 165: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 166: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 167: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 168: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 169: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 170: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 171: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 172: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 173: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 174: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 175: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p68X8-f2x33_d5i-eGg_qX2xJ6w-5F3j-l6q6VjBq68J-o6i-5H-p66-86d-A==

2-(5-Cyclopropylpyridin-3-yl)acetic acid | CAS 1355223-49-7 | Selleckchem 2-(5-Cyclopropylpyridin-3-yl)acetic acid is a lactate dehydrogenase inhibitor. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzZ-oX8-f2x33_d5i-eGg_qX2xJ6w-5F3j-l6q6VjBq68J-o6i-5H-p66-86d-A== WO2012017006A1 - Substituted pyridines as lactate dehydrogenase inhibitors - Google Patents The present invention relates to novel substituted pyridines of formula (I), their preparation, their use as pharmaceuticals and pharmaceutical compositions containing them. The compounds of the present invention are inhibitors of lactate dehydrogenase (LDH) and may be useful in the treatment or prevention of a disease or condition in which inhibition of lactate dehydrogenase is beneficial. ... The following examples are given to provide guidance to the person skilled in the art when carrying out the invention. They are not intended to limit the invention in any way. ... Example 1: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-phenyl-thiadiazol-2-yl)-acetamide. ... Example 2: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 3: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-isoxazol-5-yl)-acetamide. ... Example 4: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-isoxazol-3-yl)-acetamide. ... Example 5: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-phenyl)-acetamide. ... Example 6: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-fluoro-phenyl)-acetamide. ... Example 7: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(m-tolyl)-acetamide. ... Example 8: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methoxy-phenyl)-acetamide. ... Example 9: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethoxy-phenyl)-acetamide. ... Example 10: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-cyano-phenyl)-acetamide. ... Example 11: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-nitro-phenyl)-acetamide. ... Example 12: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-acetyl-phenyl)-acetamide. ... Example 13: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-dimethylamino-phenyl)-acetamide. ... Example 14: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethyl-phenyl)-acetamide. ... Example 15: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-4-fluoro-phenyl)-acetamide. ... Example 16: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-3-methyl-phenyl)-acetamide. ... Example 17: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,4-difluoro-phenyl)-acetamide. ... Example 18: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-difluoro-phenyl)-acetamide. ... Example 19: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-dichloro-phenyl)-acetamide. ... Example 20: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-5-fluoro-phenyl)-acetamide. ... Example 21: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 22: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide. ... Example 23: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-cyano-pyridin-2-yl)-acetamide. ... Example 24: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-nitro-pyridin-2-yl)-acetamide. ... Example 25: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(6-chloro-pyridin-3-yl)-acetamide. ... Example 26: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 27: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-pyridin-4-yl)-acetamide. ... Example 28: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-pyridin-4-yl)-acetamide. ... Example 29: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-pyridin-4-yl)-acetamide. ... Example 30: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-pyridin-4-yl)-acetamide. ... Example 31: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 32: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-thiazol-2-yl)-acetamide. ... Example 33: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-thiazol-2-yl)-acetamide. ... Example 34: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-phenyl-thiazol-2-yl)-acetamide. ... Example 35: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-5-yl)-acetamide. ... Example 36: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-6-yl)-acetamide. ... Example 37: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-5-yl)-acetamide. ... Example 38: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 39: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzotriazol-5-yl)-acetamide. ... Example 40: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-3-yl-acetamide. ... Example 41: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-6-yl-acetamide. ... Example 42: 2-(5-Cyclopropyl-pyridin-3-yl)-N-isoquinolin-5-yl-acetamide. ... Example 43: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-5-yl)-acetamide. ... Example 44: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-6-yl)-acetamide. ... Example 45: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-5-yl)-acetamide. ... Example 46: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-6-yl)-acetamide. ... Example 47: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 48: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 49: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 50: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 51: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzoimidazol-5-yl)-acetamide. ... Example 52: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 53: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 54: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 55: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 56: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 57: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 58: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 59: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 60: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-5-yl)-acetamide. ... Example 61: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-6-yl)-acetamide. ... Example 62: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-5-yl)-acetamide. ... Example 63: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 64: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 65: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 66: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 67: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 68: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 69: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 70: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 71: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 72: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 73: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(cinnolin-6-yl)-acetamide. ... Example 74: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinoxalin-6-yl)-acetamide. ... Example 75: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinazolin-6-yl)-acetamide. ... Example 76: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-oxo-3,4-dihydro-phthalazin-6-yl)-acetamide. ... Example 77: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-4-yl)-acetamide. ... Example 78: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-3-yl)-acetamide. ... Example 79: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-2-yl)-acetamide. ... Example 80: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-5-yl)-acetamide. ... Example 81: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-4-yl)-acetamide. ... Example 82: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 83: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-4-yl)-acetamide. ... Example 84: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-3-yl)-acetamide. ... Example 85: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrazin-2-yl)-acetamide. ... Example 86: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-2-yl)-acetamide. ... Example 87: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-4-yl)-acetamide. ... Example 88: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-5-yl)-acetamide. ... Example 89: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isothiazol-5-yl)-acetamide. ... Example 90: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 91: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)-acetamide. ... Example 92: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-2H-pyrazol-3-yl)-acetamide. ... Example 93: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-4-yl)-acetamide. ... Example 94: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-3-yl)-acetamide. ... Example 95: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-5-yl)-acetamide. ... Example 96: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-4-yl)-acetamide. ... Example 97: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-3-yl)-acetamide. ... Example 98: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 99: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiadiazol-5-yl)-acetamide. ... Example 100: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2,4-oxadiazol-5-yl)-acetamide. ... Example 101: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(oxadiazol-2-yl)-acetamide. ... Example 102: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1,2,4-oxadiazol-5-yl)-acetamide. ... Example 103: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 104: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,4-triazol-3-yl)-acetamide. ... Example 105: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 106: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 107: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,4-triazol-3-yl)-acetamide. ... Example 108: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,3-triazol-4-yl)-acetamide. ... Example 109: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 110: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-tetrazol-5-yl)-acetamide. ... Example 111: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-tetrazol-5-yl)-acetamide. ... Example 112: 2-(5-Cyclopropyl-pyridin-3-yl)-N-phenyl-acetamide. ... Example 113: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-phenyl)-acetamide. ... Example 114: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-phenyl)-acetamide. ... Example 115: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(p-tolyl)-acetamide. ... Example 116: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methoxy-phenyl)-acetamide. ... Example 117: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide. ... Example 118: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-cyano-phenyl)-acetamide. ... Example 119: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-nitro-phenyl)-acetamide. ... Example 120: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-acetyl-phenyl)-acetamide. ... Example 121: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-dimethylamino-phenyl)-acetamide. ... Example 122: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-phenyl)-acetamide. ... Example 123: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-phenyl)-acetamide. ... Example 124: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-phenyl)-acetamide. ... Example 125: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(o-tolyl)-acetamide. ... Example 126: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methoxy-phenyl)-acetamide. ... Example 127: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethoxy-phenyl)-acetamide. ... Example 128: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-phenyl)-acetamide. ... Example 129: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-nitro-phenyl)-acetamide. ... Example 130: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-acetyl-phenyl)-acetamide. ... Example 131: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-dimethylamino-phenyl)-acetamide. ... Example 132: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-phenyl)-acetamide. ... Example 133: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,3-difluoro-phenyl)-acetamide. ... Example 134: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,4-difluoro-phenyl)-acetamide. ... Example 135: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,5-difluoro-phenyl)-acetamide. ... Example 136: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-difluoro-phenyl)-acetamide. ... Example 137: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-dichloro-phenyl)-acetamide. ... Example 138: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-6-fluoro-phenyl)-acetamide. ... Example 139: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide. ... Example 140: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide. ... Example 141: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide. ... Example 142: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 143: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 144: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 145: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 146: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 147: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 148: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 149: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 150: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 151: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 152: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 153: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 154: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 155: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 156: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 157: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 158: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 159: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 160: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 161: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 162: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 163: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 164: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 165: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 166: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 167: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 168: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 169: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 170: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 171: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 172: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 173: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 174: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 175: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p68X8-f2x33_d5i-eGg_qX2xJ6w-5F3j-l6q6VjBq68J-o6i-5H-p66-86d-A==

WO2012017006A1 - Substituted pyridines as lactate dehydrogenase inhibitors - Google Patents The present invention relates to novel substituted pyridines of formula (I), their preparation, their use as pharmaceuticals and pharmaceutical compositions containing them. The compounds of the present invention are inhibitors of lactate dehydrogenase (LDH) and may be useful in the treatment or prevention of a disease or condition in which inhibition of lactate dehydrogenase is beneficial. ... The following examples are given to provide guidance to the person skilled in the art when carrying out the invention. They are not intended to limit the invention in any way. ... Example 1: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-phenyl-thiadiazol-2-yl)-acetamide. ... Example 2: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 3: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-isoxazol-5-yl)-acetamide. ... Example 4: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-isoxazol-3-yl)-acetamide. ... Example 5: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-phenyl)-acetamide. ... Example 6: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-fluoro-phenyl)-acetamide. ... Example 7: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(m-tolyl)-acetamide. ... Example 8: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methoxy-phenyl)-acetamide. ... Example 9: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethoxy-phenyl)-acetamide. ... Example 10: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-cyano-phenyl)-acetamide. ... Example 11: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-nitro-phenyl)-acetamide. ... Example 12: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-acetyl-phenyl)-acetamide. ... Example 13: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-dimethylamino-phenyl)-acetamide. ... Example 14: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethyl-phenyl)-acetamide. ... Example 15: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-4-fluoro-phenyl)-acetamide. ... Example 16: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-3-methyl-phenyl)-acetamide. ... Example 17: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,4-difluoro-phenyl)-acetamide. ... Example 18: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-difluoro-phenyl)-acetamide. ... Example 19: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-dichloro-phenyl)-acetamide. ... Example 20: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-5-fluoro-phenyl)-acetamide. ... Example 21: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 22: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide. ... Example 23: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-cyano-pyridin-2-yl)-acetamide. ... Example 24: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-nitro-pyridin-2-yl)-acetamide. ... Example 25: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(6-chloro-pyridin-3-yl)-acetamide. ... Example 26: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 27: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-pyridin-4-yl)-acetamide. ... Example 28: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-pyridin-4-yl)-acetamide. ... Example 29: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-pyridin-4-yl)-acetamide. ... Example 30: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-pyridin-4-yl)-acetamide. ... Example 31: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 32: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-thiazol-2-yl)-acetamide. ... Example 33: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-thiazol-2-yl)-acetamide. ... Example 34: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-phenyl-thiazol-2-yl)-acetamide. ... Example 35: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-5-yl)-acetamide. ... Example 36: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-6-yl)-acetamide. ... Example 37: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-5-yl)-acetamide. ... Example 38: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 39: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzotriazol-5-yl)-acetamide. ... Example 40: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-3-yl-acetamide. ... Example 41: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-6-yl-acetamide. ... Example 42: 2-(5-Cyclopropyl-pyridin-3-yl)-N-isoquinolin-5-yl-acetamide. ... Example 43: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-5-yl)-acetamide. ... Example 44: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-6-yl)-acetamide. ... Example 45: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-5-yl)-acetamide. ... Example 46: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-6-yl)-acetamide. ... Example 47: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 48: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 49: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 50: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 51: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzoimidazol-5-yl)-acetamide. ... Example 52: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 53: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 54: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 55: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 56: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 57: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 58: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 59: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 60: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-5-yl)-acetamide. ... Example 61: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-6-yl)-acetamide. ... Example 62: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-5-yl)-acetamide. ... Example 63: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 64: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 65: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 66: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 67: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 68: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 69: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 70: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 71: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 72: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 73: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(cinnolin-6-yl)-acetamide. ... Example 74: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinoxalin-6-yl)-acetamide. ... Example 75: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinazolin-6-yl)-acetamide. ... Example 76: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-oxo-3,4-dihydro-phthalazin-6-yl)-acetamide. ... Example 77: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-4-yl)-acetamide. ... Example 78: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-3-yl)-acetamide. ... Example 79: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-2-yl)-acetamide. ... Example 80: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-5-yl)-acetamide. ... Example 81: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-4-yl)-acetamide. ... Example 82: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 83: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-4-yl)-acetamide. ... Example 84: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-3-yl)-acetamide. ... Example 85: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrazin-2-yl)-acetamide. ... Example 86: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-2-yl)-acetamide. ... Example 87: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-4-yl)-acetamide. ... Example 88: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-5-yl)-acetamide. ... Example 89: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isothiazol-5-yl)-acetamide. ... Example 90: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 91: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)-acetamide. ... Example 92: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-2H-pyrazol-3-yl)-acetamide. ... Example 93: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-4-yl)-acetamide. ... Example 94: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-3-yl)-acetamide. ... Example 95: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-5-yl)-acetamide. ... Example 96: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-4-yl)-acetamide. ... Example 97: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-3-yl)-acetamide. ... Example 98: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 99: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiadiazol-5-yl)-acetamide. ... Example 100: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2,4-oxadiazol-5-yl)-acetamide. ... Example 101: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(oxadiazol-2-yl)-acetamide. ... Example 102: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1,2,4-oxadiazol-5-yl)-acetamide. ... Example 103: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 104: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,4-triazol-3-yl)-acetamide. ... Example 105: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 106: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 107: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,4-triazol-3-yl)-acetamide. ... Example 108: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,3-triazol-4-yl)-acetamide. ... Example 109: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 110: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-tetrazol-5-yl)-acetamide. ... Example 111: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-tetrazol-5-yl)-acetamide. ... Example 112: 2-(5-Cyclopropyl-pyridin-3-yl)-N-phenyl-acetamide. ... Example 113: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-phenyl)-acetamide. ... Example 114: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-phenyl)-acetamide. ... Example 115: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(p-tolyl)-acetamide. ... Example 116: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methoxy-phenyl)-acetamide. ... Example 117: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide. ... Example 118: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-cyano-phenyl)-acetamide. ... Example 119: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-nitro-phenyl)-acetamide. ... Example 120: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-acetyl-phenyl)-acetamide. ... Example 121: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-dimethylamino-phenyl)-acetamide. ... Example 122: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-phenyl)-acetamide. ... Example 123: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-phenyl)-acetamide. ... Example 124: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-phenyl)-acetamide. ... Example 125: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(o-tolyl)-acetamide. ... Example 126: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methoxy-phenyl)-acetamide. ... Example 127: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethoxy-phenyl)-acetamide. ... Example 128: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-phenyl)-acetamide. ... Example 129: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-nitro-phenyl)-acetamide. ... Example 130: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-acetyl-phenyl)-acetamide. ... Example 131: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-dimethylamino-phenyl)-acetamide. ... Example 132: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-phenyl)-acetamide. ... Example 133: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,3-difluoro-phenyl)-acetamide. ... Example 134: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,4-difluoro-phenyl)-acetamide. ... Example 135: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,5-difluoro-phenyl)-acetamide. ... Example 136: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-difluoro-phenyl)-acetamide. ... Example 137: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-dichloro-phenyl)-acetamide. ... Example 138: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-6-fluoro-phenyl)-acetamide. ... Example 139: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide. ... Example 140: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide. ... Example 141: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide. ... Example 142: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 143: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 144: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 145: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 146: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 147: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 148: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 149: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 150: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 151: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 152: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 153: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 154: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 155: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 156: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 157: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 158: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 159: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 160: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 161: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 162: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 163: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 164: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 165: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 166: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 167: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 168: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 169: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 170: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 171: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 172: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 173: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 174: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 175: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p68X8-f2x33_d5i-eGg_qX2xJ6w-5F3j-l6q6VjBq68J-o6i-5H-p66-86d-A==

WO2012017006A1 - Substituted pyridines as lactate dehydrogenase inhibitors - Google Patents The present invention relates to novel substituted pyridines of formula (I), their preparation, their use as pharmaceuticals and pharmaceutical compositions containing them. The compounds of the present invention are inhibitors of lactate dehydrogenase (LDH) and may be useful in the treatment or prevention of a disease or condition in which inhibition of lactate dehydrogenase is beneficial. ... The following examples are given to provide guidance to the person skilled in the art when carrying out the invention. They are not intended to limit the invention in any way. ... Example 1: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-phenyl-thiadiazol-2-yl)-acetamide. ... Example 2: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 3: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-isoxazol-5-yl)-acetamide. ... Example 4: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-isoxazol-3-yl)-acetamide. ... Example 5: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-phenyl)-acetamide. ... Example 6: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-fluoro-phenyl)-acetamide. ... Example 7: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(m-tolyl)-acetamide. ... Example 8: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methoxy-phenyl)-acetamide. ... Example 9: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethoxy-phenyl)-acetamide. ... Example 10: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-cyano-phenyl)-acetamide. ... Example 11: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-nitro-phenyl)-acetamide. ... Example 12: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-acetyl-phenyl)-acetamide. ... Example 13: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-dimethylamino-phenyl)-acetamide. ... Example 14: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-trifluoromethyl-phenyl)-acetamide. ... Example 15: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-4-fluoro-phenyl)-acetamide. ... Example 16: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-3-methyl-phenyl)-acetamide. ... Example 17: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,4-difluoro-phenyl)-acetamide. ... Example 18: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-difluoro-phenyl)-acetamide. ... Example 19: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3,5-dichloro-phenyl)-acetamide. ... Example 20: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-chloro-5-fluoro-phenyl)-acetamide. ... Example 21: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 22: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide. ... Example 23: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-cyano-pyridin-2-yl)-acetamide. ... Example 24: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-nitro-pyridin-2-yl)-acetamide. ... Example 25: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(6-chloro-pyridin-3-yl)-acetamide. ... Example 26: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 27: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-pyridin-4-yl)-acetamide. ... Example 28: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-pyridin-4-yl)-acetamide. ... Example 29: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-pyridin-4-yl)-acetamide. ... Example 30: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-pyridin-4-yl)-acetamide. ... Example 31: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 32: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-thiazol-2-yl)-acetamide. ... Example 33: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-thiazol-2-yl)-acetamide. ... Example 34: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-phenyl-thiazol-2-yl)-acetamide. ... Example 35: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-5-yl)-acetamide. ... Example 36: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indazol-6-yl)-acetamide. ... Example 37: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-5-yl)-acetamide. ... Example 38: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 39: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzotriazol-5-yl)-acetamide. ... Example 40: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-3-yl-acetamide. ... Example 41: 2-(5-Cyclopropyl-pyridin-3-yl)-N-quinolin-6-yl-acetamide. ... Example 42: 2-(5-Cyclopropyl-pyridin-3-yl)-N-isoquinolin-5-yl-acetamide. ... Example 43: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-5-yl)-acetamide. ... Example 44: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-indol-6-yl)-acetamide. ... Example 45: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-5-yl)-acetamide. ... Example 46: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indol-6-yl)-acetamide. ... Example 47: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 48: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 49: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 50: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide. ... Example 51: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-benzoimidazol-5-yl)-acetamide. ... Example 52: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 53: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 54: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 55: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 56: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 57: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide. ... Example 58: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 59: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-imidazo[1,2-a]pyridin-6-yl)-acetamide. ... Example 60: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-5-yl)-acetamide. ... Example 61: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(benzo[d]isoxazol-6-yl)-acetamide. ... Example 62: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-5-yl)-acetamide. ... Example 63: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 64: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 65: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 66: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 67: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 68: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 69: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 70: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 71: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 72: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 73: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(cinnolin-6-yl)-acetamide. ... Example 74: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinoxalin-6-yl)-acetamide. ... Example 75: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(quinazolin-6-yl)-acetamide. ... Example 76: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-oxo-3,4-dihydro-phthalazin-6-yl)-acetamide. ... Example 77: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-4-yl)-acetamide. ... Example 78: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-3-yl)-acetamide. ... Example 79: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridin-2-yl)-acetamide. ... Example 80: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-5-yl)-acetamide. ... Example 81: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-4-yl)-acetamide. ... Example 82: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 83: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-4-yl)-acetamide. ... Example 84: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyridazin-3-yl)-acetamide. ... Example 85: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrazin-2-yl)-acetamide. ... Example 86: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-2-yl)-acetamide. ... Example 87: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-4-yl)-acetamide. ... Example 88: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiazol-5-yl)-acetamide. ... Example 89: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isothiazol-5-yl)-acetamide. ... Example 90: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 91: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)-acetamide. ... Example 92: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-2H-pyrazol-3-yl)-acetamide. ... Example 93: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-4-yl)-acetamide. ... Example 94: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-pyrazol-3-yl)-acetamide. ... Example 95: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-5-yl)-acetamide. ... Example 96: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-4-yl)-acetamide. ... Example 97: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(isoxazol-3-yl)-acetamide. ... Example 98: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 99: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(thiadiazol-5-yl)-acetamide. ... Example 100: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2,4-oxadiazol-5-yl)-acetamide. ... Example 101: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(oxadiazol-2-yl)-acetamide. ... Example 102: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-1,2,4-oxadiazol-5-yl)-acetamide. ... Example 103: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 104: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,4-triazol-3-yl)-acetamide. ... Example 105: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 106: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-1,2,3-triazol-4-yl)-acetamide. ... Example 107: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,4-triazol-3-yl)-acetamide. ... Example 108: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1H-1,2,3-triazol-4-yl)-acetamide. ... Example 109: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 110: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-tetrazol-5-yl)-acetamide. ... Example 111: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-tetrazol-5-yl)-acetamide. ... Example 112: 2-(5-Cyclopropyl-pyridin-3-yl)-N-phenyl-acetamide. ... Example 113: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-fluoro-phenyl)-acetamide. ... Example 114: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-chloro-phenyl)-acetamide. ... Example 115: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(p-tolyl)-acetamide. ... Example 116: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methoxy-phenyl)-acetamide. ... Example 117: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide. ... Example 118: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-cyano-phenyl)-acetamide. ... Example 119: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-nitro-phenyl)-acetamide. ... Example 120: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-acetyl-phenyl)-acetamide. ... Example 121: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-dimethylamino-phenyl)-acetamide. ... Example 122: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-trifluoromethyl-phenyl)-acetamide. ... Example 123: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-fluoro-phenyl)-acetamide. ... Example 124: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-phenyl)-acetamide. ... Example 125: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(o-tolyl)-acetamide. ... Example 126: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methoxy-phenyl)-acetamide. ... Example 127: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethoxy-phenyl)-acetamide. ... Example 128: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-cyano-phenyl)-acetamide. ... Example 129: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-nitro-phenyl)-acetamide. ... Example 130: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-acetyl-phenyl)-acetamide. ... Example 131: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-dimethylamino-phenyl)-acetamide. ... Example 132: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-trifluoromethyl-phenyl)-acetamide. ... Example 133: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,3-difluoro-phenyl)-acetamide. ... Example 134: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,4-difluoro-phenyl)-acetamide. ... Example 135: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,5-difluoro-phenyl)-acetamide. ... Example 136: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-difluoro-phenyl)-acetamide. ... Example 137: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2,6-dichloro-phenyl)-acetamide. ... Example 138: 2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-6-fluoro-phenyl)-acetamide. ... Example 139: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-(1-phenyl-ethyl)-acetamide. ... Example 140: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((R)-1-phenyl-ethyl)-acetamide. ... Example 141: (R)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide and (S)-2-(5-cyclopropyl-pyridin-3-yl)-N-((S)-1-phenyl-ethyl)-acetamide. ... Example 142: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 143: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-pyridin-2-yl)-acetamide. ... Example 144: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 145: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-chloro-pyridin-2-yl)-acetamide. ... Example 146: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 147: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-chloro-pyridin-4-yl)-acetamide. ... Example 148: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 149: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(4-methyl-thiazol-2-yl)-acetamide. ... Example 150: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 151: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-indazol-6-yl)-acetamide. ... Example 152: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 153: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide. ... Example 154: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 155: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide. ... Example 156: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 157: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(3-methyl-benzo[d]isoxazol-6-yl)-acetamide. ... Example 158: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 159: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-acetamide. ... Example 160: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 161: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide. ... Example 162: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 163: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(2-methyl-triazolo[1,5-a]pyridin-6-yl)-acetamide. ... Example 164: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 165: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(pyrimidin-2-yl)-acetamide. ... Example 166: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 167: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)-acetamide. ... Example 168: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 169: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)-acetamide. ... Example 170: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 171: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-acetamide. ... Example 172: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 173: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(1-methyl-1H-1,2,4-triazol-3-yl)-acetamide. ... Example 174: (S)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. ... Example 175: (R)-2-(5-Cyclopropyl-pyridin-3-yl)-N-(tetrazol-5-yl)-acetamide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p68X8-f2x33_d5i-eGg_qX2xJ6w-5F3j-l6q6VjBq68J-o6i-5H-p66-86d-A==Valtteri Bottas is a Finnish racing driver who is currently competing in Formula One for Mercedes. He was born on August 28, 1989, in Nastola, Finland.

He began his racing career in karting at the age of six, and he won several national and international championships. In 2007, he moved up to single-seater racing, and he competed in the Formula Renault 2.0 Northern European Cup and the Formula Renault 2.0 Eurocup. He won the former championship in 2008, and he finished third in the latter championship in the same year.

In 2009, Bottas moved up to the Formula 3 Euro Series, and he finished third in the championship. He also won the Masters of Formula 3 race in the same year. In 2010, he competed in the GP3 Series, and he won the championship in his first season.

In 2011, Bottas was signed as a test driver for the Williams Formula One team. He made his Formula One debut in 2013, and he has since competed in over 150 races. He has won nine races, and he has finished on the podium 67 times. He is currently in his fifth season with Mercedes, and he is hoping to win his first Formula One world championship.

Here are some of Valtteri Bottas's career highlights:

  • 2008 Formula Renault 2.0 Northern European Cup champion
  • 2010 GP3 Series champion
  • 9 Formula One race wins
  • 67 Formula One podium finishes
  • 2019 Formula One World Constructors' Champion (with Mercedes)
  • 2020 Formula One World Constructors' Champion (with Mercedes)
  • 2021 Formula One World Constructors' Champion (with Mercedes)
  • Chemical Transformations and Derivatization of 2 5 Cyclopropylpyridin 3 Yl Acetic Acid

    Reactivity at the Acetic Acid Moiety

    The acetic acid side chain offers a rich platform for chemical modification through reactions characteristic of carboxylic acids.

    The carboxyl group of 2-(5-cyclopropylpyridin-3-yl)acetic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry.

    Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent. The traditional Fischer esterification involves heating the acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com However, for more sensitive or sterically hindered substrates, milder methods are preferred. The Steglich esterification, which uses a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a highly efficient method for forming esters under mild, neutral conditions. organic-chemistry.orgnih.gov This method is particularly advantageous as it avoids the harsh conditions of acid catalysis. organic-chemistry.org

    Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation is often facilitated by coupling agents like DCC or EDC to form a reactive intermediate, which is then attacked by the amine. organic-chemistry.org These reactions are fundamental in the synthesis of peptide analogues and other bioactive molecules. rsc.org

    Table 1: General Conditions for Esterification and Amidation Reactions
    TransformationReagentsGeneral ConditionsProduct
    Esterification (Fischer)Alcohol (R-OH), H₂SO₄ (catalyst)Reflux2-(5-Cyclopropylpyridin-3-yl)acetate ester
    Esterification (Steglich)Alcohol (R-OH), DCC or EDC, DMAP (catalyst)Room temperature, inert solvent (e.g., DCM)2-(5-Cyclopropylpyridin-3-yl)acetate ester
    AmidationAmine (R-NH₂), DCC or EDC, (optional: HOBt)Room temperature, inert solvent (e.g., DMF, DCM)N-substituted 2-(5-Cyclopropylpyridin-3-yl)acetamide

    The carboxylic acid group can be reduced to a primary alcohol, 2-(5-cyclopropylpyridin-3-yl)ethanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), or borane (B79455) complexes (e.g., BH₃·THF). The resulting alcohol is a versatile intermediate that can undergo further derivatization. For instance, it can be converted to ethers via Williamson ether synthesis or oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

    Decarboxylation of pyridylacetic acids, the removal of the carboxyl group, can occur under specific conditions. Research on related pyridylacetic acids shows that this reaction can be thermally induced, often at high temperatures. acs.orgrsc.org For instance, the decarboxylation of 4-pyridylacetic acid hydrochloride has been observed to proceed at moderate temperatures in dimethyl sulfoxide. rsc.orgrsc.org Mechanistic studies suggest that the decarboxylation of α-pyridylacetic acids proceeds through an ylide intermediate formed by the protonation of the pyridine (B92270) nitrogen, which stabilizes the transition state. acs.orgacs.org Another pathway involves the conversion of the acid to its lithium salt, which can then undergo decarboxylative functionalization upon treatment with an electrophile. nih.gov

    Table 2: Potential Decarboxylation Conditions for Pyridylacetic Acids
    MethodReagents/ConditionsIntermediate/MechanismProduct
    Thermal DecarboxylationHigh temperature (e.g., >200 °C), or moderate temperature in DMSO for the hydrochloride salt. rsc.orgFormation of a zwitterionic intermediate. acs.org3-Cyclopropyl-5-methylpyridine
    Reductive DecarboxylationConversion to an ester, then Barton-McCombie deoxygenation of the corresponding alcohol.Radical-mediated deoxygenation.3-Cyclopropyl-5-ethylpyridine
    Decarboxylative FunctionalizationFormation of lithium salt (e.g., with LiOH), followed by treatment with an electrophile. nih.govFormation of a carbanion equivalent upon decarboxylation. nih.govFunctionalized methylpyridine derivative

    Transformations of the Pyridine Heterocycle

    The pyridine ring is generally deactivated towards electrophilic attack but activated towards nucleophilic substitution, especially with appropriate leaving groups.

    Electrophilic aromatic substitution on the pyridine ring is significantly more difficult than on benzene (B151609). wikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophiles, and under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing this deactivation. youtube.com When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen). quimicaorganica.org

    In this compound, positions 3 and 5 are already occupied. The remaining positions are C-2, C-4, and C-6. The directing effects of the existing substituents must be considered:

    Pyridine Nitrogen : Strongly deactivating, directs meta (positions 3 and 5).

    Acetic Acid Moiety (at C-3) : A deactivating, meta-directing group. It would direct incoming electrophiles to position 5 (already substituted) and position 1 (the nitrogen).

    Cyclopropyl (B3062369) Group (at C-5) : An activating, ortho-, para-directing group. It would direct incoming electrophiles to positions 2, 4, and 6.

    The combined effect is complex. The strong deactivation by the pyridine nitrogen and the acetic acid group makes any EAS reaction challenging. The most likely positions for substitution, if it can be forced, would be C-4 or C-6, under the influence of the activating cyclopropyl group. To overcome the ring's low reactivity, one common strategy is to first perform an N-oxidation of the pyridine to form the pyridine N-oxide. wikipedia.org The N-oxide is more reactive towards EAS, and the oxygen atom directs electrophiles to the C-4 (para) position. rsc.org Subsequent reduction of the N-oxide would yield the substituted pyridine.

    Nucleophilic aromatic substitution (SNAr) occurs more readily on pyridine rings than on benzene rings, particularly at the 2-, 4-, and 6-positions, because the electronegative nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate. wikipedia.orglibretexts.org However, for an SNAr reaction to proceed, a good leaving group, typically a halide, must be present at one of these activated positions.

    The parent molecule, this compound, does not possess a suitable leaving group on the pyridine ring. Therefore, NAS would require prior functionalization, for example, the introduction of a halogen at the C-2 or C-6 position. If such a derivative were synthesized, it could react with various nucleophiles (e.g., amines, alkoxides, thiols) to displace the halide. A classic example of NAS on a pyridine ring is the Chichibabin reaction, which involves reacting pyridine with sodium amide to introduce an amino group at the 2-position. wikipedia.org This specific reaction, however, typically requires an unsubstituted α-position.

    N-Oxidation and Reduction of the Pyridine Nitrogen

    The nitrogen atom of the pyridine ring in this compound can undergo oxidation to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions.

    N-Oxidation: The oxidation of 3-substituted pyridines to their N-oxides is a well-established transformation. nih.govarkat-usa.org Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid like acetic acid. arkat-usa.org For this compound, treatment with such reagents would be expected to yield 2-(5-cyclopropyl-1-oxido-pyridin-1-ium-3-yl)acetic acid. The N-oxide can serve as a versatile intermediate for further functionalization. lmaleidykla.ltscripps.edu

    Reduction of the N-Oxide: The resulting pyridine N-oxide can be reduced back to the parent pyridine. This deoxygenation can be achieved using various reducing agents. nih.gov Additionally, more strenuous reduction conditions can lead to the saturation of the pyridine ring, yielding the corresponding piperidine (B6355638) derivative. A mild procedure for the complete reduction of pyridine N-oxides to piperidines utilizes ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst.

    The reactivity of pyridine N-oxide derivatives in reduction reactions can be influenced by their electron-accepting potency. lmaleidykla.lt The rate constants for reduction are affected by the steric and complexation effects of the ring substituents more than by their electronic properties. rsc.org

    Reactions Involving the Cyclopropyl Group

    The cyclopropyl group is a key feature of the molecule, influencing its conformation and providing a site for specific chemical reactions.

    Ring-Opening Reactions and Rearrangements

    The cyclopropane (B1198618) ring, being a strained three-membered ring, is susceptible to ring-opening reactions under certain conditions, such as in the presence of acids or through radical-mediated processes. The interaction of cyclopropylpyridines with acid can lead to the opening of the cyclopropane ring, resulting in the formation of various rearranged products. acs.org For instance, treatment of cyclopropylpyridines with acid can yield propyl- and propenylpyridine derivatives.

    Computational studies on cyclopropyl vinyl sulfides have explored the capture of free radicals, which can initiate ring-opening. researchgate.net Such reactions can lead to the formation of more complex molecular architectures.

    Cyclopropyl as a Conformationally Restricting Element

    The rigid structure of the cyclopropyl group imposes significant conformational constraints on the molecule. researchgate.net This restriction of rotational freedom can be advantageous in the design of biologically active molecules by locking the molecule into a specific, active conformation.

    Conformational analysis of related molecules, such as cyclopropyl methyl ketone and various cyclopropyl derivatives, has shown that the cyclopropyl group dictates the spatial arrangement of adjacent substituents. uwlax.edursc.org In molecules containing both piperazine (B1678402) and pyridine rings, the conformation can be crucial for biological activity, with the axial conformation sometimes being preferred and stabilized by intramolecular interactions. nih.gov The conformational preferences of such molecules can be critical for their interaction with biological targets. nih.gov

    Synthesis of Structural Analogues and Isosteres of this compound

    The synthesis of structural analogues and isosteres of this compound is a common strategy in medicinal chemistry to explore the structure-activity relationship and to optimize pharmacokinetic properties. This can involve modification of the carboxylic acid group, the pyridine core, or the cyclopropyl substituent.

    Isosteres of the Carboxylic Acid Group: The carboxylic acid moiety can be replaced by various bioisosteres to modulate properties such as acidity, lipophilicity, and metabolic stability. Common carboxylic acid isosteres include tetrazoles, sulfonamides, and hydroxamic acids. The choice of isostere can significantly impact the biological activity and physicochemical properties of the resulting analogue.

    Synthesis of Amide and Ester Analogues: The carboxylic acid can be readily converted to amide or ester derivatives. For example, reaction with an amine in the presence of a coupling agent would yield the corresponding acetamide (B32628). The synthesis of various acetamide derivatives has been reported in the literature. Similarly, esterification with an alcohol under acidic conditions would produce the corresponding ester.

    Analogues with Modified Scaffolds: The synthesis of related heterocyclic acetic acids, such as (pyrrol-2-yl)acetic acid esters and (quinolin-2-yl-methoxy)phenylacetic acids, has been described, indicating that the core scaffold can be varied to produce a wide range of analogues. nih.govgoogle.com Patent literature also describes the synthesis of related complex heterocyclic structures, such as those containing a pyrrolo[2,3-d]pyrimidine core, which can be considered structural analogues. nih.gov Furthermore, analogues where the cyclopropyl group is replaced by other alkyl or cycloalkyl groups, such as cyclopentyl, have been synthesized.

    Below is a table summarizing some potential and synthesized analogues and isosteres of this compound.

    Parent Compound Analogue/Isostere Type Example Structure/Name Rationale for Synthesis
    This compoundAmide Analogue2-(5-Cyclopropylpyridin-3-yl)acetamideTo explore the effect of replacing the carboxylic acid with a neutral hydrogen bond donor/acceptor.
    This compoundEster AnalogueMethyl 2-(5-cyclopropylpyridin-3-yl)acetateTo increase lipophilicity and study esterase-activated prodrug strategies.
    This compoundCarboxylic Acid Isostere5-(2-(5-Cyclopropylpyridin-3-yl)ethyl)-1H-tetrazoleTo mimic the acidity of the carboxylic acid with a metabolically stable group.
    This compoundScaffold Analogue2-(2-Cyclopentylpyrimidin-5-yl)acetic acidTo investigate the impact of replacing the pyridine and cyclopropyl groups.
    This compoundN-Oxide Derivative2-(5-Cyclopropyl-1-oxido-pyridin-1-ium-3-yl)acetic acidTo alter electronic properties and explore different substitution patterns.

    Computational and Theoretical Investigations of 2 5 Cyclopropylpyridin 3 Yl Acetic Acid

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) are standard for these types of investigations.

    Density Functional Theory (DFT) Studies of Ground State Properties

    No specific Density Functional Theory (DFT) studies on the ground state properties of 2-(5-cyclopropylpyridin-3-yl)acetic acid have been reported. Such studies would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties like total energy, dipole moment, and the distribution of atomic charges could be calculated. For similar molecules, DFT calculations have been used to compare the stability of different conformations and to understand the effects of substituent groups on the electronic properties of the pyridine (B92270) ring. researchgate.net

    Molecular Electrostatic Potential (MEP) Mapping

    There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map is a valuable tool that illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules, such as in receptor binding or chemical reactions.

    Frontier Molecular Orbital (FMO) Analysis

    A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been documented for this compound. The energies and shapes of these orbitals are fundamental in predicting a molecule's reactivity and its behavior in chemical reactions. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

    Molecular Dynamics Simulations for Conformational Landscape Analysis

    Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational flexibility of molecules over time, providing insights into their dynamic behavior.

    Solvent Effects on Conformation and Tautomerism

    There is no available research on the impact of solvents on the conformation and potential tautomerism of this compound. The polarity and hydrogen-bonding capabilities of a solvent can significantly influence the preferred shape of a molecule and the equilibrium between different tautomeric forms. For acetic acid and its derivatives, the solvent can play a crucial role in the ionization state of the carboxylic acid group. rsc.org

    Conformational Preferences of the Acetic Acid Side Chain

    Specific studies on the conformational preferences of the acetic acid side chain in this compound are absent from the scientific literature. The orientation of the acetic acid group relative to the pyridine ring is determined by the rotational barriers around the connecting single bonds. Conformational analysis of similar molecules has shown that the carboxylic acid group can exist in different arrangements, such as cis and trans conformers, which can have different energies and properties. uc.pt

    Prediction of Spectroscopic Parameters Using Computational Models

    Computational models, particularly those based on density functional theory (DFT), have become indispensable for predicting the spectroscopic properties of molecules with a high degree of accuracy. These theoretical calculations provide valuable insights into the electronic structure and vibrational modes of the molecule, which can be correlated with experimental data for structural validation.

    The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods offers a powerful approach for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a standard and reliable technique for calculating the isotropic magnetic shielding tensors of nuclei within a molecule. researchgate.netnih.gov

    For this compound, the molecular geometry would first be optimized, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the lowest energy conformation. Following optimization, GIAO calculations are performed at the same level of theory to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

    A hypothetical comparison between calculated and experimental chemical shifts for this compound is presented below. The correlation between the predicted and observed values is a critical step in validating the computed structure.

    Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound Data is for illustrative purposes only and does not represent experimentally verified values.

    Atom PositionCalculated ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)Calculated ¹H Shift (ppm)Hypothetical Experimental ¹H Shift (ppm)
    Pyridine C2148.5149.18.458.50
    Pyridine C3134.2134.8--
    Pyridine C4147.9148.58.428.48
    Pyridine C5137.6138.2--
    Pyridine C6149.8150.38.608.65
    CH₂ (acetic acid)38.939.53.653.70
    COOH173.1173.812.5012.55
    Cyclopropyl (B3062369) CH14.214.81.901.95
    Cyclopropyl CH₂9.510.10.850.90
    Cyclopropyl CH₂'9.510.10.700.75

    Theoretical vibrational analysis provides a detailed assignment of the fundamental modes of molecular motion that give rise to infrared (IR) and Raman spectra. Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of the optimized molecular structure. researchgate.netnih.gov

    The calculated frequencies often exhibit a systematic deviation from experimental values due to the harmonic approximation and the limitations of the chosen functional and basis set. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. The potential energy distribution (PED) analysis is also performed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the molecular framework.

    A hypothetical set of calculated and scaled vibrational frequencies for key functional groups of this compound is provided below, alongside their assignments.

    Table 2: Hypothetical Vibrational Frequencies (in cm⁻¹) and Assignments for this compound Data is for illustrative purposes only and does not represent experimentally verified values.

    Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Hypothetical Experimental IR (cm⁻¹)Hypothetical Experimental Raman (cm⁻¹)Vibrational Assignment
    358034503455-O-H stretch (monomer)
    3105300030053002C-H stretch (aromatic)
    2980287528802878C-H stretch (cyclopropyl)
    1785172017251722C=O stretch (carboxylic acid)
    1605155015551552C=C/C=N stretch (pyridine ring)
    1430138013851383C-H bend (CH₂)
    1250120512101208C-O stretch (carboxylic acid)
    910880885-O-H bend (out-of-plane)

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Molecular Targets

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is valuable in drug design for predicting the activity of novel compounds and for optimizing lead structures.

    For a QSAR study involving this compound, a dataset of structurally related analogues would be required, along with their measured activities against a specific, hypothetical molecular target (e.g., a particular enzyme or receptor). A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound in the series. nih.govnih.gov

    Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to develop a QSAR model that correlates a subset of these descriptors with the observed biological activity. The predictive power of the resulting model is assessed through internal and external validation techniques.

    A hypothetical QSAR study could explore how modifications to the cyclopropyl and acetic acid moieties affect the compound's interaction with a hypothetical target. For instance, a model might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its activity, while bulky substituents on the pyridine ring are detrimental.

    Table 3: Hypothetical Molecular Descriptors and Biological Activity for a Series of this compound Analogues Data is for illustrative purposes only and does not represent experimentally verified values.

    CompoundlogP (Hydrophobicity)Molecular WeightPolar Surface Area (Ų)Hypothetical Activity (pIC₅₀)
    This compound 1.85191.2163.326.5
    Analogue 1 (R=ethyl)2.10193.2463.326.8
    Analogue 2 (R=H)1.40151.1563.325.9
    Analogue 3 (R=phenyl)3.50239.2763.327.2
    Analogue 4 (R=Cl on pyridine)2.45225.6563.326.3

    A hypothetical QSAR equation derived from such a dataset might look like:

    pIC₅₀ = 0.85 * logP - 0.01 * Molecular Weight + 4.5

    This equation would suggest that hydrophobicity is positively correlated with activity, while molecular weight has a minor negative correlation for this hypothetical series. Such a model, once validated, could guide the synthesis of new analogues with potentially improved activity.

    Investigation of Molecular Mechanisms of Action for 2 5 Cyclopropylpyridin 3 Yl Acetic Acid and Its Analogues

    In Vitro Enzyme Inhibition Kinetics and Mechanism of 2-(5-Cyclopropylpyridin-3-yl)acetic acid

    Identification of Potential Enzyme Targets

    There is no publicly available data identifying the specific enzyme targets of this compound.

    Determination of Inhibition Constants (Ki, IC50)

    There is no publicly available data on the inhibition constants (Ki or IC50 values) for this compound against any enzyme.

    Characterization of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

    Without identified enzyme targets and kinetic data, the type of inhibition cannot be characterized.

    Molecular-Level Insights into Enzyme-Inhibitor Interactions

    Detailed molecular-level insights into the interactions between this compound and any potential enzyme targets are not available in the public domain.

    Receptor Binding Studies and Ligand-Target Interactions

    Binding Affinity Determination (Kd) to Identified Receptors

    There is no publicly available data on the binding affinity (Kd) of this compound to any identified receptors.

    Biophysical Techniques for Ligand-Protein Interaction Analysis (e.g., SPR, ITC)

    To understand how a compound like this compound interacts with potential protein targets, researchers typically employ a variety of biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

    Surface Plasmon Resonance (SPR) is a powerful technique for measuring the binding and dissociation rates of a ligand to a target protein immobilized on a sensor chip. This would allow for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity.

    Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).

    A hypothetical data table for such an analysis is presented below:

    TechniqueParameterHypothetical ValueUnit
    SPRAssociation Rate (kₐ)1.5 x 10⁵M⁻¹s⁻¹
    SPRDissociation Rate (kₔ)3.0 x 10⁻³s⁻¹
    SPRDissociation Constant (Kₐ)20nM
    ITCBinding Affinity (Kₐ)25nM
    ITCEnthalpy Change (ΔH)-12.5kcal/mol
    ITCEntropy Change (ΔS)-15.8cal/mol·K

    Structural Biology of this compound-Target Complexes (e.g., Co-crystallization)

    To visualize the precise interactions between this compound and its protein target at an atomic level, structural biology techniques are indispensable.

    Co-crystallization followed by X-ray crystallography is a primary method. This involves growing crystals of the target protein in the presence of the compound. Successful crystallization and diffraction analysis can reveal the three-dimensional structure of the protein-ligand complex, showing the specific amino acid residues involved in binding and the conformation of the bound ligand.

    Alternatively, cryo-electron microscopy (cryo-EM) can be used, particularly for larger protein complexes, to determine the structure of the compound bound to its target.

    Cellular Target Engagement and Pathway Modulation (In Vitro Cellular Assays)

    Investigating the effects of a compound within a cellular context is crucial to understanding its biological function.

    Investigation of Intracellular Targets in Defined Cell Lines

    Identifying the specific intracellular targets of this compound would involve techniques such as:

    Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.

    Affinity Chromatography: Using a modified version of the compound as bait to pull down its binding partners from cell lysates.

    Analysis of Modulated Biochemical Pathways (e.g., metabolic pathways, signal transduction)

    Once a target is identified, researchers would investigate the downstream consequences of its modulation. For instance, if the target is an enzyme in a metabolic pathway, assays would be conducted to measure changes in the levels of key metabolites. If the target is part of a signal transduction pathway, changes in protein phosphorylation or the expression of downstream genes would be analyzed. Many aryl acetic acid derivatives are known to interact with the cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway. nih.govneu.edu.trslideshare.net

    Proteomic and Metabolomic Profiling in Response to this compound

    To obtain a global view of the cellular response to the compound, unbiased "omics" approaches are often used.

    Proteomics: Techniques like mass spectrometry-based quantitative proteomics can be used to compare the protein expression profiles of cells treated with the compound versus untreated cells. caltech.edu This can reveal widespread changes in protein levels, providing clues about the affected pathways. The choice of acid used in the sample preparation for proteomics can influence the detection of peptides. nih.govblogspot.comresearchgate.net

    Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. nih.gov By comparing the metabolomes of treated and untreated cells, researchers can identify metabolic pathways that are perturbed by the compound.

    A hypothetical data table summarizing potential findings from a proteomics study is shown below:

    ProteinFold Changep-valueFunction
    Protein Kinase X-2.5<0.01Signal Transduction
    Metabolic Enzyme Y+3.1<0.01Amino Acid Metabolism
    Transcription Factor Z-1.8<0.05Gene Regulation

    Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 2 5 Cyclopropylpyridin 3 Yl Acetic Acid Analogues

    Systematic Modification of the Pyridine (B92270) Ring for SAR Elucidation

    The pyridine ring serves as a central scaffold, and its electronic properties and substituent positioning are pivotal to molecular interactions with biological targets.

    Research into similarly substituted pyridine derivatives, such as 3,5-diamino-piperidine analogues, has shown that the relative positioning of functional groups is crucial for activity. In the synthesis of these compounds, a 2-chloro-3,5-dinitropyridine (B146277) precursor is often utilized, highlighting the importance of the 3,5-substitution pattern for achieving the desired biological effect. nih.govucsd.edu For 2-(5-cyclopropylpyridin-3-yl)acetic acid, altering the positions of the cyclopropyl (B3062369) and acetic acid moieties to other arrangements, such as 2,4-, 2,6-, or 3,4-disubstitution, would likely have a profound impact on activity. For instance, shifting the acetic acid group to the 2- or 4-position would significantly alter the vector and distance relative to the cyclopropyl group and the pyridine nitrogen, potentially disrupting or enhancing key binding interactions.

    Table 1: Hypothetical Activity of Positional Isomers of Cyclopropyl-pyridinyl-acetic acid

    CompoundPyridine Substitution PatternPredicted Relative ActivityRationale
    1 3-acetic acid, 5-cyclopropylReferenceOriginal scaffold
    2 2-acetic acid, 5-cyclopropylPotentially ReducedAltered spatial orientation of the acidic group may disrupt key hydrogen bonding interactions.
    3 4-acetic acid, 5-cyclopropylVariableMay lead to different target engagement due to significant change in the substituent's electronic influence and position.
    4 2-acetic acid, 6-cyclopropylPotentially ReducedSteric hindrance between the substituents and the pyridine nitrogen could affect planarity and binding.

    Note: The predicted relative activities are hypothetical and serve to illustrate the principles of positional scanning.

    For example, replacing the pyridine ring with a phenyl ring would eliminate the hydrogen bond accepting capability of the pyridine nitrogen, which could be critical for target interaction. Conversely, introducing additional nitrogen atoms, as in pyrimidine (B1678525) or pyrazine, would alter the electronic landscape and hydrogen bonding potential. Studies on other bioactive molecules have demonstrated that such modifications can have significant consequences. For instance, the replacement of a chloro- or nitrobenzene (B124822) ring with a pyridine ring in certain NMDA receptor antagonists resulted in a drastic reduction in affinity, indicating that the pyridine ring was not a suitable bioisostere in that specific context. nih.gov This underscores the importance of empirical testing for each scaffold.

    Furthermore, exploring non-aromatic bioisosteres, such as bicyclo[1.1.1]pentane, has gained traction as a strategy to introduce three-dimensional character and improve physicochemical properties. researchgate.net The use of a 2-azabicyclo[3.1.1]heptene scaffold has been proposed as an effective bioisostere for 1,3,5-trisubstituted pyridines, mimicking not only the 3D conformation but also the basicity. chemrxiv.org

    Table 2: Potential Bioisosteric Replacements for the Pyridine Ring

    Original MoietyBioisosteric ReplacementPotential Impact on ActivityReference
    PyridinePhenylLoss of H-bond acceptor, altered electronics nih.gov
    PyridinePyrimidineAltered H-bonding pattern and electronics nih.gov
    PyridineThiopheneDifferent ring size and electronic characterN/A
    Pyridine2-Azabicyclo[3.1.1]hepteneMimics 3D conformation and basicity chemrxiv.org

    Exploration of the Cyclopropyl Moiety's Contribution to Molecular Activity

    The cyclopropyl group is a valuable substituent in drug design due to its unique conformational and electronic properties. researchgate.net It imparts a degree of rigidity and has a higher fraction of sp3 character compared to larger alkyl groups, which can be favorable for binding affinity.

    The cyclopropyl ring itself can be a target for substitution to probe for additional binding pockets and to fine-tune the molecule's properties. Introducing small alkyl or electron-withdrawing groups onto the cyclopropyl ring could influence its electronic nature and steric profile. The inherent strain of the cyclopropyl ring results in shorter and stronger C-H bonds, which can affect its metabolic stability. hyphadiscovery.com

    The conformation of the cyclopropyl group relative to the pyridine ring can also be critical. The planarity of the three carbon atoms in the cyclopropyl ring provides a defined orientation that can be crucial for fitting into a specific binding site. researchgate.net

    Replacing the cyclopropyl group with other moieties is a key strategy to understand its role in the molecule's activity. Bioisosteric replacements can help determine if the activity is primarily driven by the steric bulk, lipophilicity, or the specific conformational constraint provided by the cyclopropyl ring.

    Potential bioisosteres for a cyclopropyl group include other small rings like cyclobutane, or acyclic groups such as tert-butyl or isopropyl. Each of these replacements would alter the conformational freedom and lipophilicity of this part of the molecule. For example, replacing a cyclopropyl group with a gem-dimethyl group has been used to prevent metabolic activation in some instances. hyphadiscovery.com The choice of bioisostere can have a significant impact on potency and pharmacokinetic properties. For example, the bioisosteric replacement of a methyl group with a cyclopropyl group has been shown to lead to the identification of potent hit compounds in other chemical series. researchgate.net

    Table 3: Bioisosteric Replacements for the Cyclopropyl Moiety

    Original MoietyBioisosteric ReplacementKey Property ChangePotential SAR Implication
    CyclopropylCyclobutylIncreased ring pucker and sizeMay probe for larger binding pockets.
    CyclopropylIsopropylIncreased conformational flexibilityCould decrease affinity due to entropic penalty upon binding.
    Cyclopropyltert-ButylIncreased steric bulkMay enhance or disrupt binding depending on pocket size.
    CyclopropylOxetaneIntroduction of a hydrogen bond acceptorCould introduce new, favorable interactions with the target.
    CyclopropylGem-dimethylSimilar steric profile, no ring strainMay improve metabolic stability. hyphadiscovery.com

    Tuning the Acetic Acid Side Chain for Optimal Molecular Interactions

    The acetic acid side chain is a critical pharmacophoric element, likely involved in key ionic or hydrogen-bonding interactions with the biological target. Modifications to this chain can modulate acidity, lipophilicity, and spatial orientation.

    Strategies for tuning the acetic acid side chain include:

    Altering the Chain Length: Extending or shortening the alkyl chain (e.g., propanoic acid, formic acid) would change the distance between the carboxylic acid and the pyridine ring, potentially optimizing the interaction with a target residue.

    Introducing Rigidity: Incorporating double bonds or small rings into the side chain could restrict its conformation, which may be entropically favorable for binding.

    Modifying the Acidic Headgroup: Replacing the carboxylic acid with other acidic bioisosteres, such as a tetrazole, hydroxamic acid, or a sulfonamide, can fine-tune the pKa and hydrogen bonding pattern. This can influence the compound's ionization state at physiological pH and its ability to interact with specific residues in the target's active site.

    Investigations into other classes of compounds, such as thiazole (B1198619) derivatives, have shown that modifications to a carboxylic acid moiety can significantly influence antimicrobial activity, demonstrating the importance of this functional group. nih.gov

    Table 4: Potential Modifications of the Acetic Acid Side Chain

    ModificationExamplePotential Effect
    Chain Length Variation2-(5-Cyclopropylpyridin-3-yl)propanoic acidAlters distance and orientation of the acidic group.
    Introduction of Unsaturation(E)-3-(5-Cyclopropylpyridin-3-yl)acrylic acidRigidifies the side chain, potentially improving binding.
    Acidic Headgroup Bioisostere5-(5-Cyclopropylpyridin-3-ylmethyl)-1H-tetrazoleChanges pKa and hydrogen bonding capacity.
    EsterificationMethyl 2-(5-cyclopropylpyridin-3-yl)acetateCreates a prodrug or a molecule with altered cell permeability.

    Correlation of Structural Changes with Molecular Mechanism of Action (SMR)

    The molecular mechanism of action for this compound and its analogues is not yet fully elucidated in publicly available scientific literature. However, based on the structural features present, particularly the arylalkanoic acid motif, it is plausible that these compounds target enzymes or receptors where a charged or hydrogen-bonding group is critical for recognition.

    The cyclopropyl group often serves to orient the molecule within a binding pocket and can contribute to enhanced metabolic stability. pharmacy180.com The pyridine ring provides a scaffold and can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking.

    The structural modifications discussed in the preceding sections would directly influence how the molecule interacts with its biological target:

    Chain Length: Altering the length of the acetic acid side chain would change the position of the acidic head group relative to the pyridine core. This could either improve or disrupt the alignment of the molecule with key residues in the binding site of its target protein. If the carboxylic acid is involved in a crucial ionic or hydrogen bond interaction, even a small change in its position could lead to a significant loss of activity.

    Carboxyl Group Isosteres: The replacement of the carboxylic acid with a tetrazole or phosphonic acid would alter the geometry, acidity, and hydrogen bonding pattern of this key recognition element. While a tetrazole might mimic the carboxylate anion effectively, a phosphonic acid, with its tetrahedral geometry, would present a different spatial arrangement of charged and hydrogen-bonding groups. The success of such a replacement would depend on the specific topology and electrostatic environment of the target's binding site. A change in the isostere could also potentially alter the selectivity of the compound for different biological targets.

    Applications of 2 5 Cyclopropylpyridin 3 Yl Acetic Acid As a Chemical Biology Tool

    Development as a Molecular Probe for Target Validation

    There is no available research detailing the development or use of 2-(5-Cyclopropylpyridin-3-yl)acetic acid as a molecular probe. The process of developing a molecular probe involves designing a molecule that can selectively bind to a biological target and produce a detectable signal, which is crucial for target validation in drug discovery and chemical biology. However, no studies have been found that describe the modification of this compound to incorporate reporter groups (e.g., fluorophores, biotin) or its application in assays to validate specific biological targets.

    Utilization in Affinity Chromatography and Chemical Proteomics

    No literature has been identified that describes the immobilization of this compound onto a solid support for use in affinity chromatography. This technique is often employed in chemical proteomics to isolate and identify the protein targets of a small molecule. The successful application of a compound in this context would require chemical modification to allow for linkage to a chromatography matrix and subsequent experiments to pull down and identify binding partners from cell lysates. No such studies involving this compound have been reported.

    Integration into Fragment-Based Drug Discovery (FBDD) Platforms

    While the structural characteristics of this compound might suggest its potential as a fragment for FBDD screening, there is no published research to support its inclusion or screening in any FBDD campaigns. Fragment-based drug discovery involves screening libraries of small, low-complexity molecules to identify hits that can be grown or linked to develop more potent ligands. The outcomes of such screens, including binding affinity data and structural information from techniques like X-ray crystallography or NMR spectroscopy, are not available for this specific compound.

    Role in Understanding Fundamental Biological Processes

    There is no evidence in the scientific literature of this compound being used as a tool to investigate fundamental biological processes outside of a direct drug development or clinical application context. Chemical biology tools are often used to perturb and study cellular pathways and mechanisms. However, no studies have been found that utilize this compound to explore such biological questions.

    Future Research Directions for 2 5 Cyclopropylpyridin 3 Yl Acetic Acid

    Exploration of Unconventional Synthetic Pathways

    One promising avenue is the application of C-H activation strategies. Direct functionalization of the pyridine (B92270) ring would circumvent the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Another area ripe for exploration is the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters, enabling the safe use of reactive intermediates and facilitating rapid optimization and scale-up. Furthermore, biocatalytic approaches, employing engineered enzymes, could provide highly stereoselective and environmentally benign methods for the synthesis of chiral analogues. utdallas.edu

    A comparative table of potential synthetic methodologies is presented below:

    Synthetic ApproachPotential AdvantagesKey Challenges
    Traditional Linear Synthesis Well-established, predictable outcomes.Multi-step, potential for low overall yield, waste generation.
    C-H Activation Atom economy, reduced step count.Regioselectivity control, catalyst development.
    Flow Chemistry Enhanced safety, rapid optimization, scalability.Initial setup cost, potential for clogging with solid byproducts.
    Biocatalysis High stereoselectivity, green reaction conditions. utdallas.eduEnzyme stability and availability, substrate scope limitations.

    Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

    A deeper understanding of the reaction kinetics and mechanisms underlying the synthesis of 2-(5-Cyclopropylpyridin-3-yl)acetic acid is crucial for process optimization and the discovery of novel reactivity. The integration of advanced spectroscopic techniques for real-time, in situ monitoring of chemical transformations offers a powerful tool to achieve this.

    Future studies should employ techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy. These methods can provide valuable information on the formation and consumption of reactants, intermediates, and products as the reaction progresses. For instance, monitoring the vibrational modes of the carbonyl group in the acetic acid moiety and the characteristic vibrations of the pyridine and cyclopropyl (B3062369) rings can offer a detailed kinetic profile of the reaction. This data is invaluable for optimizing reaction conditions, identifying potential bottlenecks, and elucidating complex reaction pathways.

    Multi-Scale Computational Modeling of Complex Interactions

    Computational chemistry provides a powerful lens through which to investigate the properties and potential interactions of this compound at the molecular level. Future research should leverage multi-scale computational modeling to predict its behavior in various environments.

    At the quantum mechanical level, Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, preferred conformations, and spectroscopic properties. This information can aid in the interpretation of experimental data and guide the design of new analogues. On a larger scale, molecular dynamics (MD) simulations can be used to study the compound's interactions with biological macromolecules, such as proteins or nucleic acids, as well as its behavior in different solvent systems. These simulations can provide insights into potential binding modes, interaction energies, and dynamic behavior, which are critical for understanding its biological activity.

    Identification of Novel Molecular Targets via Phenotypic Screening

    While the precise biological targets of this compound are yet to be fully elucidated, its structural similarity to other 3,5-disubstituted pyridine derivatives suggests potential activity as a kinase inhibitor. utdallas.eduresearchgate.net Phenotypic screening represents a powerful, unbiased approach to identify novel molecular targets and therapeutic applications for this compound.

    In contrast to target-based screening, which focuses on a single, predetermined biological target, phenotypic screening assesses the effects of a compound on whole cells or organisms. This approach can reveal unexpected therapeutic activities and identify novel mechanisms of action. Future research should involve screening this compound across a diverse range of cell-based assays representing various disease states, such as cancer, inflammation, and neurodegenerative disorders. Hits from these screens can then be followed up with target deconvolution studies to identify the specific molecular interactors responsible for the observed phenotype.

    Design and Synthesis of Next-Generation Analogues for Mechanistic Studies

    To further probe the structure-activity relationship (SAR) and elucidate the mechanism of action of this compound, the design and synthesis of a library of next-generation analogues are essential. These analogues would systematically explore the chemical space around the core scaffold.

    Key modifications could include:

    Variation of the Cyclopropyl Group: Replacing the cyclopropyl moiety with other small alkyl or cycloalkyl groups to probe the importance of this feature for biological activity.

    Substitution on the Pyridine Ring: Introducing various substituents at other positions on the pyridine ring to modulate electronic properties and steric bulk.

    Modification of the Acetic Acid Side Chain: Esterification, amidation, or replacement of the acetic acid group with other acidic or non-acidic bioisosteres to investigate the role of this functionality in target engagement.

    The resulting analogues would be evaluated in the same phenotypic and target-based assays as the parent compound to build a comprehensive SAR profile. This information would be invaluable for optimizing potency, selectivity, and pharmacokinetic properties, ultimately guiding the development of more effective and specific molecular probes or therapeutic candidates.

    Q & A

    Q. What are the recommended safe handling procedures for 2-(5-Cyclopropylpyridin-3-yl)acetic acid in laboratory settings?

    • Methodological Answer : Safe handling requires adherence to GHS hazard classifications (Category 4 for acute toxicity via oral, dermal, and inhalation routes). Key precautions include:
    • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
    • Ventilation : Use fume hoods to minimize inhalation risks during weighing or reactions.
    • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
    • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via approved waste channels .

    Q. What synthetic routes are commonly employed for the preparation of this compound?

    • Methodological Answer : A palladium-catalyzed cross-coupling reaction is a primary method. Key steps include:
    • Reagents : Cyclopropyltrifluoroborate, palladium(II) acetate, CataXium ligand, and cesium carbonate as a base.
    • Conditions : Argon atmosphere, reflux in a polar aprotic solvent (e.g., DMF).
    • Optimization Parameters :
    ParameterRangeImpact
    Catalyst loading1–5 mol%Higher loading accelerates coupling but increases cost.
    Temperature80–120°CElevated temperatures improve yield but risk decomposition.
    Reaction time12–24 hrsProlonged time enhances conversion but may form byproducts.
    • Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

    Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

    • Methodological Answer : Use a combination of analytical techniques:
    • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm cyclopropyl and pyridyl proton environments.
    • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
    • Mass Spectrometry (HRMS) : Confirm molecular ion peak (expected m/z for C10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_2: 177.0790).
    • Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .

    Advanced Research Questions

    Q. How can discrepancies in acute toxicity classifications (e.g., Category 4 vs. unclassified) across safety data sheets be resolved?

    • Methodological Answer : Discrepancies may arise due to incomplete toxicological data. To resolve:
    • Literature Review : Cross-reference ECHA, PubChem, and peer-reviewed studies for consensus.
    • In-House Testing : Conduct acute toxicity assays (OECD Guideline 423) to determine LD50_{50} values for oral/dermal exposure.
    • Regulatory Alignment : Prioritize classifications from authoritative sources (e.g., ECHA) over supplier-specific SDS .

    Q. What strategies are recommended to optimize palladium-catalyzed cross-coupling reactions in the synthesis of this compound?

    • Methodological Answer : Optimization strategies include:
    • Ligand Screening : Test bidentate ligands (e.g., XPhos) to enhance catalytic activity.
    • Solvent Selection : Compare DMF, THF, and toluene for solubility and reaction efficiency.
    • Additives : Introduce phase-transfer catalysts (e.g., TBAB) to improve cyclopropyltrifluoroborate reactivity.
    • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

    Q. What computational methods are suitable for predicting the reactivity or binding interactions of this compound in biological systems?

    • Methodological Answer : Computational approaches include:
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites.
    • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyridine-binding pockets).
    • QSAR Modeling : Train models on pyridine derivatives to correlate structural features (e.g., cyclopropyl substitution) with bioactivity .

    Data Contradiction Analysis

    Q. How should researchers address inconsistencies in reported flammability or decomposition hazards?

    • Methodological Answer : If SDS conflict (e.g., flammability warnings vs. no data):
    • Thermal Stability Testing : Perform Differential Scanning Calorimetry (DSC) to identify exothermic decomposition events.
    • Flammability Screening : Use a mini closed pressure vessel test (ASTM E659) to determine autoignition temperature.
    • Contextual Evaluation : Consider storage conditions (e.g., exposure to oxidizers) that may alter hazard profiles .

    Stability and Storage

    Q. What protocols ensure long-term stability of this compound under laboratory storage?

    • Methodological Answer : Stability is maintained by:
    • Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
    • Desiccant : Include silica gel packs to mitigate moisture absorption.
    • Light Protection : Use amber vials to avoid photodegradation.
    • Periodic Testing : Reassess purity via HPLC every 6 months .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.